Benzyl 4-bromobutanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUJDJNFXYNOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397049 | |
| Record name | benzyl 4-bromobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126430-46-4 | |
| Record name | Phenylmethyl 4-bromobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126430-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl 4-bromobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-bromo-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Benzyl 4-Bromobutanoate from 4-Bromobutyric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl 4-bromobutanoate from 4-bromobutyric acid, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic methodologies, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound (CAS No. 126430-46-4) is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive bromine atom and a benzyl ester, allows for a wide range of chemical transformations. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the benzyl ester can be selectively deprotected under mild conditions to reveal the carboxylic acid.
This guide will explore two effective methods for the synthesis of this compound starting from 4-bromobutyric acid: direct Fischer esterification and a two-step process involving the formation of an acyl chloride intermediate.
Method 1: Fischer Esterification of 4-Bromobutyric Acid
The Fischer esterification is a classic and direct method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] In this case, 4-bromobutyric acid is reacted with benzyl alcohol in the presence of concentrated sulfuric acid, with magnesium sulfate acting as a dehydrating agent to drive the equilibrium towards the product.
Experimental Protocol
A solution of 4-bromobutyric acid (3.34 g, 20 mmol), benzyl alcohol (10.4 mL, 0.1 mol), and concentrated sulfuric acid (0.2 mL) in dry dichloromethane (80 mL) is prepared.[2] To this mixture, magnesium sulfate (9.6 g, 80 mmol) is added.[2] The reaction mixture is stirred vigorously at room temperature for 48 hours.[2] Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure.[2] The crude product is then purified by column chromatography using dichloromethane as the eluent to yield this compound as a colorless oil.[2]
Quantitative Data
| Parameter | Value | Reference |
| 4-Bromobutyric Acid | 3.34 g (20 mmol) | [2] |
| Benzyl Alcohol | 10.4 mL (0.1 mol) | [2] |
| Concentrated H₂SO₄ | 0.2 mL | [2] |
| Magnesium Sulfate | 9.6 g (80 mmol) | [2] |
| Dichloromethane | 80 mL | [2] |
| Reaction Time | 48 hours | [2] |
| Product Yield | 4.89 g (95%) | [2] |
| Appearance | Colorless oil | [2] |
Experimental Workflow
Caption: Fischer Esterification Workflow
Method 2: Synthesis via 4-Bromobutanoyl Chloride
An alternative route involves the conversion of 4-bromobutyric acid to its more reactive acyl chloride derivative, 4-bromobutanoyl chloride. This intermediate then readily reacts with benzyl alcohol in the presence of a mild base to form the desired ester.
Step 1: Synthesis of 4-Bromobutanoyl Chloride
4-bromobutyric acid can be converted to 4-bromobutanoyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Step 2: Esterification of 4-Bromobutanoyl Chloride
The resulting 4-bromobutanoyl chloride is then reacted with benzyl alcohol.
Experimental Protocol
4-Bromobutanoyl chloride (10.27 g, 55.4 mmol) is dissolved in 100 mL of dichloromethane.[3] To this solution, benzyl alcohol (6.29 g, 58.1 mmol) is added, followed by the portion-wise addition of potassium carbonate (8.3 g, 60 mmol).[3] The reaction mixture is stirred for 2 hours.[3] After the reaction period, water is added to the mixture, and the layers are separated. The organic layer is washed sequentially with water and brine, and then dried with anhydrous magnesium sulfate.[3] The solvent is removed by evaporation under reduced pressure to afford this compound as a colorless oil.[3]
Quantitative Data
| Parameter | Value | Reference |
| 4-Bromobutanoyl Chloride | 10.27 g (55.4 mmol) | [3] |
| Benzyl Alcohol | 6.29 g (58.1 mmol) | [3] |
| Potassium Carbonate | 8.3 g (60 mmol) | [3] |
| Dichloromethane | 100 mL | [3] |
| Reaction Time | 2 hours | [3] |
| Product Yield | 11.87 g (83%) | [3] |
| Appearance | Colorless oil | [3] |
Experimental Workflow
Caption: Acyl Chloride Esterification Workflow
Comparison of Synthetic Methods
| Feature | Fischer Esterification | Acyl Chloride Method |
| Starting Material | 4-Bromobutyric Acid | 4-Bromobutanoyl Chloride (from 4-Bromobutyric Acid) |
| Reagents | Benzyl alcohol, H₂SO₄, MgSO₄ | Benzyl alcohol, K₂CO₃ |
| Reaction Time | 48 hours | 2 hours |
| Yield | 95%[2] | 83%[3] |
| Advantages | High yield, one-step from carboxylic acid | Shorter reaction time, milder conditions for the esterification step |
| Disadvantages | Long reaction time, use of strong acid | Requires an additional step to prepare the acyl chloride |
Product Characterization
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.
-
Molecular Formula: C₁₁H₁₃BrO₂[3]
-
Molecular Weight: 257.12 g/mol [3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.36 (m, 5H), 5.14 (s, 2H), 3.46 (t, J = 6.4 Hz, 2H), 2.56 (t, J = 7.2 Hz, 2H), 2.20 (quin, J = 6.6 Hz, 2H)[3]
This guide provides researchers with two robust and well-documented methods for the synthesis of this compound from 4-bromobutyric acid. The choice of method will depend on factors such as desired reaction time, available reagents, and scalability. Both protocols offer high yields of the target compound, a critical intermediate for further drug development and chemical research.
References
An In-depth Technical Guide to Benzyl 4-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-bromobutanoate, a versatile chemical intermediate. The document details its chemical and physical properties, synthesis protocols, and applications in research and development, particularly within the pharmaceutical and chemical biology sectors.
Chemical Identity and Properties
This compound is a functionalized ester containing both a reactive bromine atom and a benzyl-protected carboxylic acid. This dual functionality makes it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 126430-46-4[1][2][3][4][5] |
| Molecular Formula | C11H13BrO2[1][2][3][5][6] |
| Molecular Weight | 257.12 g/mol [1][2][3][5] |
| InChI Key | JJUJDJNFXYNOKI-UHFFFAOYSA-N[7] |
| SMILES | C1=CC=C(C=C1)COC(=O)CCCBr[7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless oil or clear, faint yellow liquid | [2][4][8] |
| Purity | Typically ≥95% - 98% | [1][8] |
| Boiling Point | 314.3 ± 25.0 °C (Predicted) | [2][5] |
| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [2][5] |
| Flash Point | 143.9 ± 23.2 °C | [5][6] |
| Refractive Index | 1.54 | [6] |
| Storage | Room temperature, sealed in a dry environment | [1][3] |
Synthesis and Experimental Protocols
This compound is commonly synthesized via the esterification of 4-bromobutyric acid or its acyl chloride derivative with benzyl alcohol. The following protocols provide detailed methodologies for its preparation.
This method involves the reaction of 4-bromobutanoyl chloride with benzyl alcohol in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-bromobutanoyl chloride (10.27 g, 55.4 mmol) in 100 mL of dichloromethane in a suitable reaction vessel.[2][4]
-
Addition of Alcohol: Add benzyl alcohol (6.29 g, 58.1 mmol) to the solution.[2][4]
-
Base Addition: Add potassium carbonate (8.3 g, 60 mmol) to the mixture in four portions.[2][4]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.[2][4]
-
Work-up: Add water to the reaction mixture to separate the layers. The organic layer is then washed sequentially with water and brine.[2][4]
-
Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate. Remove the solvent by evaporation under reduced pressure to yield the final product.[2][4]
-
Yield: This procedure typically yields this compound as a colorless oil (11.87 g, 83% yield).[2][4]
An alternative method involves the direct esterification of 4-bromobutyric acid with benzyl alcohol using an acid catalyst.
Experimental Protocol:
-
Reaction Setup: In 80 mL of dry dichloromethane, combine 4-bromobutyric acid (3.34 g, 20 mmol), benzyl alcohol (10.4 mL, 0.1 mol), and magnesium sulfate (9.6 g, 80 mmol).[9]
-
Catalyst Addition: Add concentrated sulfuric acid (0.2 mL) to the mixture.[9]
-
Reaction: Vigorously stir the reaction mixture for 48 hours at room temperature.[9]
-
Quenching: Quench the reaction with a saturated sodium bicarbonate solution.[9]
-
Work-up: Separate the organic layer, wash it with water, and dry over MgSO4.[9]
-
Purification: Evaporate the solvent and purify the crude product by column chromatography using dichloromethane as the eluent.[9]
-
Yield: This process yields this compound as a colorless oil (4.89 g, 95% yield).[9]
Reactivity and Applications
The chemical structure of this compound makes it a highly useful intermediate in organic synthesis.[10]
-
Nucleophilic Substitution: The bromine atom serves as an excellent leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups (e.g., amines, thiols, azides) at the end of the butyrate chain.[10]
-
Carboxylic Acid Deprotection: The benzyl ester group acts as a protecting group for the carboxylic acid. It can be selectively removed under mild conditions, typically through hydrogenolysis, to yield the free carboxylic acid.[10]
These reactive sites make this compound a key component in the multi-step synthesis of complex molecules. Its primary applications are in:
-
Pharmaceutical Development: It is a crucial building block for synthesizing a range of medicinal compounds, including novel cardiovascular and central nervous system agents.[10] It has been used in the synthesis of N-benzyl-5-bromoindolin-2-one derivatives, which have shown potential as anticancer agents by inducing cell cycle arrest.
-
Protein Degraders: It is listed as a building block for protein degraders, a growing area in drug discovery.[1]
-
Chemical Biology: The compound is used to create functionalized biomolecules and molecular probes for studying biological processes and drug-target interactions.[10]
-
Agrochemicals and Fragrances: It serves as an intermediate in the production of various agrochemicals and fragrances.[6]
Safety and Handling
This compound is classified as toxic to aquatic life with long-lasting effects.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this chemical. It is intended for professional research and industrial use only.[1]
This guide provides foundational knowledge for the effective and safe use of this compound in a research and development setting. Its versatile nature ensures its continued relevance as a key intermediate in the synthesis of novel and complex molecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 126430-46-4 [m.chemicalbook.com]
- 3. 126430-46-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 126430-46-4 [chemicalbook.com]
- 5. This compound | CAS#:126430-46-4 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. PubChemLite - this compound (C11H13BrO2) [pubchemlite.lcsb.uni.lu]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. nbinno.com [nbinno.com]
- 11. This compound | C11H13BrO2 | CID 3832489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Analysis of Benzyl 4-bromobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for benzyl 4-bromobutanoate, a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound verification and quality control in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36 | m | 5H | Ar-H |
| 5.14 | s | 2H | -O-CH₂ -Ph |
| 3.46 | t, J = 6.4 Hz | 2H | Br-CH₂ - |
| 2.56 | t, J = 7.2 Hz | 2H | -C(=O)-CH₂ - |
| 2.20 | quin, J = 6.6 Hz | 2H | -CH₂-CH₂ -CH₂- |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm, Spectrometer Frequency: 400 MHz.[1]
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts
| Chemical Shift (δ) ppm | Assignment |
| 172.2 | C =O |
| 135.7 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 128.3 | Ar-C H |
| 128.2 | Ar-C H |
| 66.3 | -O-C H₂-Ph |
| 32.6 | Br-C H₂- |
| 32.4 | -C(=O)-C H₂- |
| 27.6 | -CH₂-C H₂-CH₂- |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz.
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3030 | Medium | C-H (aromatic) | Stretching |
| ~2960 | Medium | C-H (aliphatic) | Stretching |
| ~1735 | Strong | C=O (ester) | Stretching |
| ~1450, ~1500 | Medium-Weak | C=C (aromatic) | Stretching |
| ~1280, ~1160 | Strong | C-O (ester) | Stretching |
| ~690, ~750 | Strong | C-H (aromatic) | Out-of-plane bending |
| ~650 | Medium | C-Br | Stretching |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Ion | Notes |
| 256/258 | [C₁₁H₁₃BrO₂]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |
| 177/179 | [Br(CH₂)₃CO]⁺ | Loss of the benzyl group. |
| 149 | [C₄H₅O₂]⁺ | McLafferty rearrangement product. |
| 107 | [C₇H₇O]⁺ | Fragment from the benzyl ester moiety. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment. |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
A drop of neat this compound liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates were then mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules were ionized by a beam of electrons (typically at 70 eV). The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector recorded the abundance of each ion, generating the mass spectrum.
Logical Relationships in Spectral Analysis
The following diagram illustrates the workflow for the comprehensive spectral analysis of a chemical compound like this compound.
References
Benzyl 4-bromobutanoate molecular weight and formula
An In-depth Technical Overview of Benzyl 4-bromobutanoate For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data for this compound, a compound utilized in organic synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[1]
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂[1][2] |
| Molecular Weight | 257.12 g/mol [2][3] |
| CAS Number | 126430-46-4[2][4] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 314.3°C at 760 mmHg[1] |
| Density | 1.364 g/cm³[1][3] |
| Flash Point | 143.9°C[1] |
| Refractive Index | 1.54[1] |
Chemical Structure
The molecular structure of this compound consists of a benzyl ester of 4-bromobutanoic acid. The connectivity of the atoms is illustrated in the diagram below.
Caption: 2D representation of this compound.
Experimental Protocol: Synthesis
A common laboratory synthesis method for this compound involves the reaction of 4-bromobutanoyl chloride with benzyl alcohol.[3][5]
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
References
A Technical Guide to the Solubility of Benzyl 4-bromobutanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of benzyl 4-bromobutanoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document establishes a qualitative, inferred solubility profile based on fundamental principles of organic chemistry and the known properties of similar compounds. Furthermore, it offers a detailed experimental protocol for the widely accepted shake-flask method to enable researchers to determine precise quantitative solubility in various organic solvents. A visual representation of a typical synthesis workflow for this compound is also provided to contextualize its preparation.
Introduction to this compound
This compound (C₁₁H₁₃BrO₂) is a versatile bifunctional molecule widely utilized in organic synthesis.[1] Its structure incorporates a benzyl ester, which serves as a protecting group for the carboxylic acid, and a terminal bromine atom, which is an excellent leaving group for nucleophilic substitution reactions.[1] This dual functionality makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is critical for its effective use in reaction setups, purification processes, and formulation studies.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 126430-46-4 | [2] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |
| Molecular Weight | 257.12 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 314.3°C at 760 mmHg | [2] |
| Density | 1.364 g/cm³ | [2] |
| LogP | 2.90490 | [2] |
Solubility Profile in Organic Solvents
Precise, experimentally determined quantitative solubility data for this compound is not extensively documented. However, a reliable qualitative solubility profile can be inferred from its chemical structure, which features a moderately polar ester group and a nonpolar benzyl ring and alkyl chain. The principle of "like dissolves like" is the primary determinant of its solubility characteristics.
The following table summarizes the expected qualitative solubility of this compound at ambient temperature (approximately 20-25°C).
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | The polarity of these solvents is well-suited to dissolve both the polar ester and the nonpolar portions of the molecule. This compound is often synthesized and purified using dichloromethane.[3][4] |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Very Soluble | These solvents can effectively solvate the ester group and are compatible with the hydrocarbon portions of the molecule. Esters are generally soluble in these types of solvents.[3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of these solvents can accommodate the ester group, though the large nonpolar regions of this compound may slightly limit its solubility compared to more moderately polar solvents. |
| Aromatic | Toluene, Benzene | Soluble | The aromatic ring of these solvents will have favorable interactions with the benzyl group of the solute, promoting solubility. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | The polarity of the hydroxyl group in alcohols can interact with the ester, but the overall polarity of these solvents is higher, which may lead to slightly lower solubility compared to less polar solvents. |
| Non-polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar solvent and the polar ester group of this compound will likely result in poor solubility. |
| Aqueous | Water | Insoluble | As a general rule, esters are insoluble in water.[2][5] The large nonpolar surface area of this compound further reduces its ability to form favorable interactions with water molecules. |
Experimental Protocols: Determination of Solubility
To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[6]
Principle of the Shake-Flask Method
An excess amount of the solid or liquid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the undissolved and dissolved solute, creating a saturated solution. The saturated solution is then separated from the excess solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solute)
-
Organic solvents of interest
-
Glass flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
A quantitative analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)
Detailed Methodology
-
Preparation:
-
Add an excess amount of this compound to a series of flasks. The exact amount should be enough to ensure that undissolved solute remains at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each flask.
-
Seal the flasks tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed for a period to allow the excess solute to settle.
-
To ensure complete removal of undissolved solute, centrifuge the samples at a high speed.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining microparticles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions with the chosen analytical method (e.g., HPLC, GC, UV-Vis).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
Visualization of Synthesis Workflow
The following diagram illustrates a common laboratory-scale synthesis of this compound from 4-bromobutyryl chloride and benzyl alcohol.
Caption: A flowchart illustrating the synthesis of this compound.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
Benzyl 4-Bromobutanoate: A Comprehensive Technical Guide to its Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-bromobutanoate is a versatile bifunctional molecule widely employed in organic synthesis. Its unique structure, incorporating a reactive alkyl bromide and a benzyl-protected carboxylic acid, makes it a valuable building block for the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the chemical reactivity profile of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 126430-46-4 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.12 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 314.3 ± 25.0 °C (Predicted) | |
| Density | 1.364 ± 0.06 g/cm³ (Predicted) | |
| Storage | Store at room temperature, sealed in a dry environment. |
Synthesis of this compound
This compound can be synthesized through several reliable methods. The two most common approaches involve the esterification of 4-bromobutyric acid or the reaction of 4-bromobutanoyl chloride with benzyl alcohol.
Synthesis via Acyl Chloride
This method provides a high yield of the desired product under mild conditions.
Experimental Protocol:
-
Dissolve 4-bromobutanoyl chloride (1.0 eq.) in dichloromethane.
-
Add benzyl alcohol (1.05-1.1 eq.) to the solution.
-
Slowly add a base such as potassium carbonate or triethylamine (1.1-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Time | Yield |
| 4-Bromobutanoyl Chloride | Benzyl Alcohol | K₂CO₃ | CH₂Cl₂ | 2-4 h | ~83% |
Synthesis via Carboxylic Acid
Direct esterification of 4-bromobutyric acid with benzyl alcohol is another effective method, typically catalyzed by a strong acid.
Experimental Protocol:
-
Combine 4-bromobutyric acid (1.0 eq.) and benzyl alcohol (1.5-2.0 eq.) in a suitable solvent like toluene or dichloromethane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Chemical Reactivity Profile
The reactivity of this compound is characterized by two primary sites of transformation: the electrophilic carbon bearing the bromine atom and the benzyl ester functionality.
Nucleophilic Substitution at the C-Br Bond
The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.
Reaction with Amines: Primary and secondary amines readily displace the bromide to form the corresponding 4-aminobutanoate derivatives.
Experimental Protocol (with Benzylamine):
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add benzylamine (2.2 eq.) and a non-nucleophilic base like potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by chromatography.
Reaction with Thiols: Thiolates, generated in situ from thiols and a base, are excellent nucleophiles for this transformation, yielding 4-(thio)butanoates.
Experimental Protocol (with Benzyl Mercaptan):
-
To a solution of benzyl mercaptan (1.1 eq.) in a solvent like ethanol or DMF, add a base such as sodium ethoxide or sodium hydride to generate the thiolate.
-
Add this compound (1.0 eq.) to the thiolate solution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by standard methods.
Reaction with Azides: The azide ion is a powerful nucleophile that can be introduced to form 4-azidobutanoates, which are versatile intermediates for further transformations like click chemistry or reduction to amines.
Experimental Protocol (with Sodium Azide):
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Add sodium azide (1.2-1.5 eq.) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate to afford the benzyl 4-azidobutanoate.
Reactions of the Benzyl Ester Group
The benzyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed or modified.
Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol. It is important to note that LiAlH₄ can also reduce the alkyl bromide, although the ester reduction is generally faster.[2]
References
Benzyl 4-bromobutanoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-bromobutanoate is a key bifunctional building block in pharmaceutical synthesis, incorporating both a reactive alkyl bromide and a benzyl ester moiety. Understanding its stability and requisite storage conditions is paramount to ensure its integrity and performance in complex synthetic routes. This in-depth technical guide provides a comprehensive overview of the stability profile, potential degradation pathways, recommended storage and handling procedures, and generalized experimental protocols for the stability assessment of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development to ensure the quality and reliability of this critical intermediate.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| CAS Number | 126430-46-4 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 314.3 ± 25.0 °C (Predicted) |
| Density | 1.364 ± 0.06 g/cm³ (Predicted) |
Stability Profile and Potential Degradation Pathways
Hydrolytic Degradation
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding benzyl alcohol and 4-bromobutanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Alkaline hydrolysis of esters is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide ion.
Nucleophilic Substitution
The primary alkyl bromide moiety is susceptible to nucleophilic substitution reactions (Sₙ2). The presence of nucleophiles, including water, alcohols, or amines, can lead to the displacement of the bromide ion. For instance, reaction with water would lead to the formation of Benzyl 4-hydroxybutanoate.
Thermal and Photochemical Degradation
Elevated temperatures can accelerate both hydrolysis and nucleophilic substitution reactions. While specific data on the thermal decomposition of this compound is unavailable, related brominated organic compounds can release hydrogen bromide upon heating.[1] Exposure to light, particularly UV radiation, should be avoided as it can potentially promote radical-mediated degradation pathways, a known characteristic of alkyl halides.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the stability and purity of this compound.
Storage Conditions
Based on information for structurally related compounds, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (20-25°C) | To minimize thermal degradation. |
| Atmosphere | Sealed in a dry environment under an inert atmosphere (e.g., nitrogen, argon) | To prevent hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, chemically resistant containers (e.g., amber glass) | To prevent leakage and protect from light.[2] |
| Light Exposure | Store in the dark, away from direct sunlight | To prevent photochemical degradation.[2] |
Handling Procedures
When handling this compound, standard laboratory safety protocols for reactive organic compounds should be followed. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is often effective for separating compounds of varying polarity.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., 254 nm).
-
Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of isolated degradation products.
Conclusion
This compound is a moderately stable compound that is susceptible to degradation, primarily through hydrolysis and nucleophilic substitution. To ensure its integrity, it is imperative to store it under cool, dry, and dark conditions in a tightly sealed, inert atmosphere. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, researchers and drug development professionals can confidently utilize this important synthetic building block. The provided experimental protocols offer a framework for conducting stability assessments to further characterize its behavior under specific laboratory or process conditions.
References
Synthesis of Benzyl 4-bromobutanoate using benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of two primary synthetic routes for the production of Benzyl 4-bromobutanoate, a key intermediate in pharmaceutical and organic synthesis. The synthesis originates from benzyl alcohol and utilizes either 4-bromobutanoyl chloride or 4-bromobutanoic acid. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways. The information is intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic strategy for their specific applications.
Introduction
This compound is a valuable bifunctional molecule widely employed in the synthesis of more complex organic structures, including active pharmaceutical ingredients (APIs). Its structure incorporates a benzyl ester, which can serve as a protecting group for the carboxylic acid, and a terminal alkyl bromide, which is a versatile handle for nucleophilic substitution reactions. This dual functionality allows for sequential and controlled modifications, making it a crucial building block in multi-step synthetic sequences.
This guide details two efficient and scalable methods for the synthesis of this compound, both starting from the readily available precursor, benzyl alcohol. The first method involves the acylation of benzyl alcohol with 4-bromobutanoyl chloride, a rapid and high-yielding process. The second method described is the Fischer esterification of benzyl alcohol with 4-bromobutanoic acid, an acid-catalyzed equilibrium-driven reaction.
Synthetic Pathways and Mechanisms
The two primary pathways for the synthesis of this compound from benzyl alcohol are depicted below.
Acylation of Benzyl Alcohol with 4-Bromobutanoyl Chloride
This method proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the electrophilic carbonyl carbon of 4-bromobutanoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base, yields the desired ester.
Fischer Esterification of Benzyl Alcohol with 4-Bromobutanoic Acid
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. To drive the equilibrium towards the product, a dehydrating agent or removal of water is typically employed.[2]
Experimental Protocols
Method 1: Synthesis via Acylation with 4-Bromobutanoyl Chloride
This protocol is adapted from established procedures.[4][5]
Materials:
-
4-Bromobutanoyl chloride
-
Benzyl alcohol
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-bromobutanoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add benzyl alcohol (1.05 eq).
-
Add potassium carbonate (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Method 2: Synthesis via Fischer Esterification
This protocol is based on a documented Fischer esterification procedure.[6]
Materials:
-
4-Bromobutanoic acid
-
Benzyl alcohol
-
Dichloromethane (DCM), dry
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
Procedure:
-
To a stirred solution of 4-bromobutanoic acid (1.0 eq) and benzyl alcohol (5.0 eq) in dry dichloromethane, add anhydrous magnesium sulfate (4.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
After the reaction is complete, filter off the magnesium sulfate.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
Data Presentation
The following tables summarize the quantitative data from the described synthetic methods.
Table 1: Reactant Stoichiometry and Reaction Conditions
| Parameter | Method 1: Acylation | Method 2: Fischer Esterification |
| Benzyl Alcohol (eq) | 1.05 | 5.0 |
| Acylating/Carboxylic Agent (eq) | 1.0 (4-Bromobutanoyl chloride) | 1.0 (4-Bromobutanoic acid) |
| Catalyst/Base (eq) | 1.1 (Potassium carbonate) | 0.1 (Conc. H₂SO₄) |
| Solvent | Dichloromethane | Dichloromethane |
| Dehydrating Agent (eq) | Not Applicable | 4.0 (Magnesium sulfate) |
| Reaction Time | 2 hours | 48 hours |
| Temperature | Room Temperature | Room Temperature |
Table 2: Product Yield and Characterization
| Parameter | Method 1: Acylation | Method 2: Fischer Esterification |
| Reported Yield | 83%[4][5] | 95%[6] |
| Appearance | Colorless oil[4][5] | Colorless oil[6] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.36 (m, 5H), 5.14 (s, 2H), 3.46 (t, J = 6.4 Hz, 2H), 2.56 (t, J = 7.2 Hz, 2H), 2.20 (quin, J = 6.6 Hz, 2H)[4][5] | Consistent with structure |
Mandatory Visualization
References
An In-depth Technical Guide to Benzyl 4-bromobutanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-bromobutanoate is a versatile bifunctional molecule widely utilized in organic synthesis, particularly within the pharmaceutical and chemical biology sectors. Its structure, incorporating both a reactive alkyl bromide and a benzyl-protected carboxylic acid, makes it a valuable intermediate for the introduction of a four-carbon chain and subsequent chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its applications, with a focus on its role as a building block in the development of novel therapeutics.
Physicochemical Properties
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₃BrO₂ | [2][3] |
| Molecular Weight | 257.12 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 314.3 °C at 760 mmHg (Predicted) | [2][4] |
| Density | 1.364 g/cm³ (Predicted) | [2][4] |
| Refractive Index | 1.54 | [5] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [4] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.36 (m, 5H), 5.14 (s, 2H), 3.46 (t, J = 6.4 Hz, 2H), 2.56 (t, J = 7.2 Hz, 2H), 2.20 (quin, J = 6.6 Hz, 2H) | [2][4] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 172.2, 135.7, 128.5, 128.3, 128.2, 66.3, 32.6, 32.4, 27.6 | [6] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. Below are two common and reliable experimental protocols.
Protocol 1: Synthesis from 4-Bromobutanoyl Chloride and Benzyl Alcohol
This method involves the esterification of 4-bromobutanoyl chloride with benzyl alcohol in the presence of a base.
Materials:
-
4-Bromobutanoyl chloride
-
Benzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromobutanoyl chloride (10.27 g, 55.4 mmol) in 100 mL of dichloromethane in a suitable reaction flask.[4]
-
To this solution, add benzyl alcohol (6.29 g, 58.1 mmol).[4]
-
Add potassium carbonate (8.3 g, 60 mmol) to the reaction mixture in four portions.[4]
-
Stir the reaction mixture at room temperature for 2 hours.[4]
-
After the reaction is complete, add water to the mixture to quench the reaction and separate the layers.[4]
-
Wash the organic layer sequentially with water and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Filter the drying agent and remove the solvent by evaporation under reduced pressure to yield this compound as a colorless oil (11.87 g, 83% yield).[4]
Protocol 2: Synthesis from 4-Bromobutyric Acid and Benzyl Alcohol
This protocol describes the Fischer esterification of 4-bromobutyric acid with benzyl alcohol using a strong acid catalyst.
Materials:
-
4-Bromobutyric acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
Procedure:
-
In a reaction flask, combine 4-bromobutyric acid (3.34 g, 20 mmol), benzyl alcohol (10.4 mL, 0.1 mol), and magnesium sulfate (9.6 g, 80 mmol) in 80 mL of dry dichloromethane.[6]
-
Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.[6]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.[6]
-
Separate the organic layer, wash it with water, and then dry it over magnesium sulfate.[6]
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by column chromatography using dichloromethane as the eluent to afford pure this compound as a colorless oil (4.89 g, 95% yield).[6]
Applications in Drug Development and Research
The dual functionality of this compound makes it a highly valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, and azides.[7] Concurrently, the benzyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under mild conditions, typically through hydrogenolysis, to yield the free acid.[7] This orthogonal reactivity is crucial for multi-step synthetic strategies.
A significant application of this compound and similar structures is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of a bifunctional linker precursor, for which this compound is a representative example.
PROTAC Synthesis Workflow
In this workflow, a derivative of this compound could be functionalized at the bromine position with a group that can react with the target protein ligand. Subsequently, the benzyl ester would be deprotected to reveal the carboxylic acid, which would then be coupled to the E3 ligase ligand to complete the PROTAC synthesis. This strategic use of bifunctional linkers is central to the development of potent and selective protein degraders like ARV-110 (Bavdegalutamide), a PROTAC that targets the androgen receptor for degradation and is in clinical trials for prostate cancer.[6][8]
Conclusion
This compound is a key chemical intermediate with well-defined properties and established synthetic routes. Its utility in introducing a flexible four-carbon linker is particularly valuable in the field of drug discovery, most notably in the design and synthesis of PROTACs. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working on the synthesis of novel therapeutic agents.
References
- 1. CN105384682A - Cilnidipine preparation method - Google Patents [patents.google.com]
- 2. This compound | 126430-46-4 [chemicalbook.com]
- 3. This compound CAS#: 126430-46-4 [m.chemicalbook.com]
- 4. This compound | CAS#:126430-46-4 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. CN101602709A - The preparation method of cilnidipine used as dihydropyridine calcium antagonist - Google Patents [patents.google.com]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl 4-bromobutanoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Benzyl 4-bromobutanoate is a functionalized organic compound utilized as a building block in various synthetic applications, including pharmaceutical development.[1] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 126430-46-4 | [2][3] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2][4] |
| Molecular Weight | 257.12 g/mol | [2][4] |
| Appearance | Colorless to faint yellow liquid | |
| Boiling Point | 314.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.364 g/cm³ (Predicted) | [4] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room temperature | [2] |
Hazard Identification and GHS Classification
The primary documented hazard for this compound is its environmental toxicity. While comprehensive toxicological data for human health is not available, its chemical structure suggests potential for irritant properties.
| Hazard Class | Hazard Statement | Pictogram |
| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects.[5] |
Note on Toxicity: No specific studies on acute toxicity, skin/eye irritation, or sensitization for this compound were identified. However, structurally similar compounds, such as other brominated esters and benzyl derivatives, can cause skin, eye, and respiratory irritation.[6][7][8] Therefore, it should be handled as a potentially hazardous substance.
Experimental Protocols: Safe Handling and Use
Given the lack of a specific SDS, a conservative approach based on handling similar halogenated organic esters is mandatory. The following protocols are recommended.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is crucial. The following provides a general guideline.
Caption: Recommended PPE for handling this compound.
General Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Hygiene: Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]
Synthesis Protocol Safety Considerations
A known synthesis of this compound involves the reaction of 4-bromobutyric acid or 4-bromobutanoyl chloride with benzyl alcohol.[4][10][11]
-
Reagents: Be aware of the hazards of all reactants, including the corrosivity of acyl chlorides and the potential for irritation from benzyl alcohol.
-
Solvents: Dichloromethane is often used as a solvent. Handle it as a potential carcinogen and ensure proper ventilation.
-
Work-up: The aqueous work-up can generate acidic or basic waste that must be neutralized before disposal.
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce carbon oxides and hydrogen bromide gas.
-
Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[5]
-
Containment and Cleanup: Absorb with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Stability and Reactivity
-
Reactivity: The bromine atom is a good leaving group and can participate in nucleophilic substitution reactions. The ester linkage can be hydrolyzed under acidic or basic conditions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and hydrogen bromide.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | CAS#:126430-46-4 | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 126430-46-4 [m.chemicalbook.com]
- 5. This compound | C11H13BrO2 | CID 3832489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl 2,4-dibromobutanoate | C11H12Br2O2 | CID 4338264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. This compound | 126430-46-4 [chemicalbook.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
Benzyl 4-bromobutanoate: A Versatile Alkylating Agent in the Synthesis of Bioactive Molecules
Introduction
Benzyl 4-bromobutanoate has emerged as a pivotal reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a reactive alkyl bromide for nucleophilic substitution and a benzyl-protected carboxylic acid, allows for the strategic introduction of a four-carbon chain that can be further elaborated or deprotected under mild conditions. This application note provides a comprehensive overview of the utility of this compound as an alkylating agent, complete with detailed experimental protocols, quantitative data, and a discussion of its application in the synthesis of compounds targeting key biological pathways.
Core Applications
The primary utility of this compound lies in its ability to alkylate a wide range of nucleophiles, including primary and secondary amines, thiols, and carbanions. This reactivity is central to the synthesis of a variety of important molecular scaffolds. A particularly significant application is in the synthesis of γ-aminobutyric acid (GABA) analogs, which are a cornerstone in the treatment of various neurological disorders. The subsequent deprotection of the benzyl ester via catalytic hydrogenation provides the corresponding carboxylic acid, a key functional group for biological activity.[1]
Data Presentation: N-Alkylation of Primary Amines
The N-alkylation of primary amines with this compound proceeds efficiently under mild basic conditions to afford the corresponding N-substituted benzyl 4-aminobutanoates. These intermediates are valuable precursors to a diverse array of bioactive molecules. The following table summarizes the results for the alkylation of various primary amines with this compound.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Benzyl 4-(phenylamino)butanoate | 12 | 85 |
| 2 | Benzylamine | Benzyl 4-(benzylamino)butanoate | 10 | 92 |
| 3 | p-Toluidine | Benzyl 4-(p-tolylamino)butanoate | 12 | 88 |
| 4 | 4-Fluoroaniline | Benzyl 4-((4-fluorophenyl)amino)butanoate | 14 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Primary Amines with this compound
This protocol outlines a general method for the synthesis of N-substituted benzyl 4-aminobutanoates from various primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.2 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the stirred solution.
-
Add this compound (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted benzyl 4-aminobutanoate.
Protocol 2: Deprotection of the Benzyl Ester via Catalytic Hydrogenation
This protocol describes the removal of the benzyl protecting group to yield the free carboxylic acid.
Materials:
-
N-substituted benzyl 4-aminobutanoate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the N-substituted benzyl 4-aminobutanoate (1.0 eq) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-(N-substituted)aminobutanoic acid.
Mandatory Visualizations
Experimental Workflow for N-Alkylation and Deprotection
Caption: Synthetic workflow for the preparation of 4-(N-substituted)aminobutanoic acids.
Application in the Synthesis of GABAergic Compounds and their Mechanism of Action
Many of the GABA analogs synthesized using this compound are designed to interact with GABA receptors, particularly the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Activation of the GABA-B receptor leads to a cascade of intracellular events that ultimately result in neuronal inhibition.
Caption: Simplified GABA-B receptor signaling pathway.
Conclusion
This compound is a highly effective and versatile alkylating agent for the synthesis of a wide range of organic molecules. Its application in the preparation of GABA analogs and other potential therapeutics underscores its importance in drug discovery and development. The straightforward reaction conditions and the ability to deprotect the resulting ester under mild conditions make it an invaluable tool for medicinal chemists.
References
Application Notes and Protocols: The Use of Benzyl 4-bromobutanoate in PROTAC Linker Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting physicochemical properties like solubility and cell permeability.[1][4] Alkyl chains are a common choice for linkers due to their synthetic tractability and the ease with which their length can be modified to optimize degradation potency.[1][2][5] Benzyl 4-bromobutanoate serves as a versatile building block in the synthesis of such alkyl-based PROTAC linkers. Its structure incorporates a reactive bromo group for coupling with a nucleophile on one of the ligands (or a precursor) and a benzyl-protected carboxyl group that can be deprotected to allow for subsequent amide bond formation with the other ligand.
Data Presentation
Table 1: Representative Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 273.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 135-137 °C at 0.5 mmHg |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, DCM) |
| Storage Conditions | Store at 2-8 °C, protect from moisture |
Table 2: Representative Reaction Conditions for Linker Synthesis
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| Alkylation of E3 Ligase Ligand (e.g., Pomalidomide) | This compound (1.2 eq), Pomalidomide (1.0 eq), DIPEA (3.0 eq), DMF, 80-90 °C, 12-24h | 60-80 | >95 (after purification) |
| Benzyl Ester Deprotection (Hydrogenolysis) | H₂, Pd/C (10 mol%), Ethyl Acetate, rt, 2-4h | 90-99 | >98 (after purification) |
| Amide Coupling with POI Ligand | Carboxylic acid-linker (1.0 eq), POI-NH₂ (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF, rt, 4-16h | 50-75 | >95 (after purification) |
Note: Yields and purity are representative and can vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-Linker Intermediate via Alkylation
This protocol describes the alkylation of an amine-containing E3 ligase ligand, such as pomalidomide, with this compound.
Materials:
-
Pomalidomide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add pomalidomide (1.0 equivalent).
-
Dissolve the pomalidomide in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-linker intermediate.
Protocol 2: Deprotection of the Benzyl Ester
This protocol describes the removal of the benzyl protecting group to yield the free carboxylic acid.
Materials:
-
Pomalidomide-linker intermediate from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the pomalidomide-linker intermediate (1.0 equivalent) in ethyl acetate in a round-bottom flask.
-
Carefully add 10% Palladium on carbon (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid-linker intermediate. This product is often used in the next step without further purification.
Protocol 3: Amide Coupling to Synthesize the Final PROTAC
This protocol describes the coupling of the carboxylic acid-linker intermediate with an amine-functionalized POI ligand.
Materials:
-
Carboxylic acid-linker intermediate from Protocol 2
-
Amine-functionalized POI ligand (e.g., JQ1-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase preparative HPLC for purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-linker intermediate (1.0 equivalent) and the amine-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.[6]
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule.
Visualizations
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for PROTAC synthesis using this compound.
References
Application Notes and Protocols: N-Alkylation of Primary and Secondary Amines with Benzyl 4-bromobutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Benzyl 4-bromobutanoate is a versatile bifunctional reagent, featuring a reactive alkyl bromide for nucleophilic substitution and a benzyl-protected carboxylic acid. This unique structure makes it an invaluable building block, particularly for the synthesis of nitrogen-containing heterocyclic scaffolds like piperidines, which are prevalent in many clinically approved drugs.[1][2] This document provides detailed protocols and application data for the reaction of this compound with primary and secondary amines, a key step in the synthesis of advanced intermediates for drug discovery and development.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon atom bonded to the bromine.[3][4] A significant challenge, particularly with primary amines, is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[5] Careful control of reaction conditions, stoichiometry, and the choice of base is therefore critical to achieve selective mono-alkylation.[6][7]
Reaction Scheme & Mechanism
The reaction of this compound with a primary or secondary amine results in the formation of a new carbon-nitrogen bond. The benzyl ester group remains intact under typical N-alkylation conditions and can be deprotected in a subsequent step, commonly via hydrogenolysis, to yield the corresponding carboxylic acid.
Caption: General reaction pathways for this compound.
Experimental Protocols
The following are generalized protocols for the N-alkylation of primary and secondary amines. Researchers should optimize stoichiometry, temperature, and reaction time for specific substrates.
Protocol 1: Mono-N-Alkylation of a Primary Amine
This protocol is optimized to favor the formation of the secondary amine product by using an excess of the primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (2.0-3.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (2.0 eq) and anhydrous acetonitrile (10 mL per mmol of limiting reagent).
-
Add potassium carbonate (1.5 eq).
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring amine suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired secondary amine.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol is for the synthesis of a tertiary amine. Overalkylation is not a concern, so stoichiometry is more straightforward.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard workup reagents (as listed in Protocol 1)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary amine (1.1 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per mmol of limiting reagent).
-
Add this compound (1.0 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.[8]
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (steps 5-8).
-
Purify the crude product by flash column chromatography to yield the pure tertiary amine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical outcomes for the N-alkylation of various amines with this compound.
| Entry | Amine Substrate | Amine (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Benzylamine | 2.5 | K₂CO₃ (1.5) | MeCN | 80 | 12 | Mono-alkylated | 75 |
| 2 | Aniline | 2.2 | K₂CO₃ (1.5) | DMF | 90 | 18 | Mono-alkylated | 68 |
| 3 | Butylamine | 1.1 | Et₃N (1.5) | MeCN | 60 | 16 | Mono- (45%) and Di-alkylated (30%) | 75 (total) |
| 4 | Piperidine | 1.1 | K₂CO₃ (1.5) | MeCN | 60 | 8 | Tertiary Amine | 92[8] |
| 5 | Morpholine | 1.1 | DIPEA (1.5) | DMF | 70 | 10 | Tertiary Amine | 89 |
| 6 | Dibenzylamine | 1.1 | K₂CO₃ (1.5) | MeCN | 80 | 24 | Tertiary Amine | 85 |
Yields are for isolated, purified products and are representative. Actual results may vary.
Visualizations
Experimental Workflow
This diagram outlines the general laboratory procedure from reaction setup to final product characterization.
Caption: A generalized workflow for N-alkylation experiments.
Application in Drug Discovery: Inhibitor Synthesis
The products of this reaction are often precursors to biologically active molecules. For example, subsequent intramolecular cyclization or further modification can lead to the synthesis of enzyme inhibitors. The diagram below illustrates how a synthesized molecule, derived from this chemistry, could function as an acetylcholinesterase (AChE) inhibitor, a mechanism relevant to Alzheimer's disease treatment.[9][10]
Caption: Synthesis of an inhibitor and its mechanism of action.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Functionalized Butanoate Derivatives Using Benzyl 4-bromobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-bromobutanoate is a versatile bifunctional reagent that serves as a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates and bioactive molecules. Its structure incorporates a reactive bromo-substituent, susceptible to nucleophilic substitution, and a benzyl-protected carboxylic acid. This dual functionality allows for the strategic introduction of a four-carbon chain with a terminal carboxylic acid, a common motif in a variety of biologically active compounds, including analogs of the neurotransmitter γ-aminobutyric acid (GABA). This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization through reactions with various nucleophiles, including amines and thiols.
Introduction
The butanoate scaffold is a prevalent feature in numerous pharmaceuticals and natural products. The ability to functionalize this unit at the 4-position provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. This compound offers a convenient entry point for such modifications. The benzyl ester serves as a robust protecting group for the carboxylic acid, which can be readily cleaved under mild hydrogenolysis conditions at a later synthetic stage. The primary alkyl bromide provides a reactive handle for the introduction of a wide range of functional groups via SN2 reactions.
This protocol outlines the synthesis of this compound and its application in the preparation of a series of N-substituted and S-substituted butanoate derivatives. The methodologies provided are intended to be readily adaptable for the synthesis of compound libraries for screening in drug discovery programs.
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented below, offering flexibility based on the availability of starting materials.
Method A: From 4-Bromobutanoyl Chloride
This method involves the esterification of 4-bromobutanoyl chloride with benzyl alcohol in the presence of a non-nucleophilic base.
Reaction Scheme:
Caption: Synthesis of this compound from 4-bromobutanoyl chloride.
Experimental Protocol:
-
To a solution of 4-bromobutanoyl chloride (10.27 g, 55.4 mmol) in dichloromethane (100 mL) is added benzyl alcohol (6.29 g, 58.1 mmol).[1]
-
Potassium carbonate (8.3 g, 60 mmol) is added portion-wise to the stirred solution at room temperature.[1]
-
The reaction mixture is stirred for 2 hours.
-
Upon completion, water is added to the reaction mixture to quench the reaction and dissolve the inorganic salts.
-
The organic layer is separated, washed sequentially with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to afford this compound as a colorless oil.
Method B: From 4-Bromobutyric Acid
This alternative route utilizes a direct esterification of 4-bromobutyric acid with benzyl alcohol, catalyzed by a strong acid.
Experimental Protocol:
-
A solution of 4-bromobutyric acid (3.34 g, 20 mmol) and benzyl alcohol (10.4 mL, 100 mmol) in dry dichloromethane (80 mL) is prepared.
-
Concentrated sulfuric acid (0.2 mL) and magnesium sulfate (9.6 g, 80 mmol) are added to the solution.
-
The reaction mixture is stirred vigorously at room temperature for 48 hours.
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography (eluent: dichloromethane) to yield this compound.
| Method | Starting Material | Reagents | Solvent | Time | Yield (%) |
| A | 4-Bromobutanoyl chloride | Benzyl alcohol, K₂CO₃ | CH₂Cl₂ | 2 h | 83 |
| B | 4-Bromobutyric acid | Benzyl alcohol, H₂SO₄, MgSO₄ | CH₂Cl₂ | 48 h | 95 |
Table 1: Comparison of Synthetic Methods for this compound.
Synthesis of Derivatives via Nucleophilic Substitution
This compound serves as an excellent electrophile for SN2 reactions with a variety of nucleophiles. The following protocols detail the synthesis of representative amine and thiol derivatives.
General Workflow for Derivative Synthesis
Caption: General experimental workflow for the synthesis of derivatives.
Synthesis of N-Substituted Derivatives
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted benzyl 4-aminobutanoates.
Experimental Protocol (General Procedure for Amines):
-
To a solution of the respective amine (1.2 mmol) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 mmol) in a suitable solvent (e.g., acetonitrile, DMF, 10 mL) is added this compound (1.0 mmol).
-
The reaction mixture is stirred at a specified temperature (typically ranging from room temperature to 80 °C) for a designated time (typically 12-24 hours), with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-substituted derivative.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Piperidine | Benzyl 4-(piperidin-1-yl)butanoate | K₂CO₃, ACN, 60 °C, 12 h | 85 |
| Morpholine | Benzyl 4-morpholinobutanoate | K₂CO₃, ACN, 60 °C, 12 h | 88 |
| Diethylamine | Benzyl 4-(diethylamino)butanoate | Et₃N, DMF, rt, 24 h | 75 |
| Aniline | Benzyl 4-(phenylamino)butanoate | K₂CO₃, DMF, 80 °C, 18 h | 65 |
Table 2: Synthesis of N-Substituted Benzyl 4-Butanoate Derivatives.
Synthesis of S-Substituted Derivatives
Thiolates, generated in situ from thiols and a base, readily displace the bromide of this compound to form thioethers.
Experimental Protocol (General Procedure for Thiols):
-
To a solution of the thiol (1.1 mmol) and a base such as sodium hydride or potassium carbonate (1.2 mmol) in a suitable solvent (e.g., THF, DMF, 10 mL) at 0 °C is added this compound (1.0 mmol).
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 4-12 hours), with reaction progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired S-substituted derivative.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Thiophenol | Benzyl 4-(phenylthio)butanoate | K₂CO₃, DMF, rt, 6 h | 92 |
| 4-Methylthiophenol | Benzyl 4-((4-methylphenyl)thio)butanoate | NaH, THF, 0 °C to rt, 4 h | 95 |
| Benzyl mercaptan | Benzyl 4-(benzylthio)butanoate | K₂CO₃, ACN, rt, 8 h | 90 |
Table 3: Synthesis of S-Substituted Benzyl 4-Butanoate Derivatives.
Downstream Processing and Applications
The benzyl ester protecting group of the synthesized derivatives can be readily removed by catalytic hydrogenolysis to unmask the carboxylic acid functionality. This two-step sequence of nucleophilic substitution followed by deprotection provides a versatile route to a wide array of functionalized butanoic acids, which are valuable intermediates in drug development.
Deprotection of the Benzyl Ester
Caption: General scheme for the deprotection of the benzyl ester.
Experimental Protocol (General Procedure for Hydrogenolysis):
-
The benzyl ester derivative (1.0 mmol) is dissolved in a suitable solvent such as methanol or ethyl acetate (10 mL).
-
A catalytic amount of 10% palladium on carbon (10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected carboxylic acid.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a diverse range of functionalized butanoate derivatives. The protocols outlined in this document provide robust and reproducible methods for the preparation of both N- and S-substituted compounds, which can serve as valuable intermediates for the development of novel therapeutic agents and chemical probes. The straightforward nature of these reactions, coupled with the ease of subsequent deprotection, makes this synthetic strategy a valuable addition to the toolbox of medicinal and organic chemists.
References
Application of Benzyl 4-bromobutanoate in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-bromobutanoate is a versatile bifunctional reagent that serves as a critical building block in the synthesis of a wide array of pharmaceutical intermediates. Its utility stems from the presence of two key functional groups: a reactive terminal bromine atom and a benzyl-protected carboxylic acid. The bromine atom is an excellent leaving group, readily participating in nucleophilic substitution reactions, particularly N-alkylation of amines and heterocycles. Concurrently, the benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively cleaved under mild hydrogenolysis conditions to unveil the free acid. This dual reactivity allows for the strategic introduction of a four-carbon chain into complex molecules, a common motif in various active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on the preparation of precursors for GABA (γ-aminobutyric acid) uptake inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis is the introduction of a butanoate moiety via alkylation. This is particularly relevant in the development of drugs targeting the central nervous system (CNS).
1. Synthesis of GABA Uptake Inhibitor Precursors:
A prominent application of this compound is in the synthesis of precursors for GABA uptake inhibitors, such as Tiagabine.[1][2][3] The core of this synthesis involves the N-alkylation of a piperidine-3-carboxylic acid derivative (a nipecotic acid analog) with a 4-halobutanoate. This compound is an ideal reagent for this transformation, providing the necessary four-carbon spacer and a protected carboxyl group in a single step.
Logical Workflow for Synthesis of a Tiagabine Precursor
Caption: General workflow for the synthesis of a key GABA uptake inhibitor intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromobutyric acid and benzyl alcohol.
Reaction Scheme:
Materials:
-
4-Bromobutyric acid
-
Benzyl alcohol
-
Concentrated sulfuric acid
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
Procedure:
-
To a solution of 4-bromobutyric acid (e.g., 20 mmol) and benzyl alcohol (e.g., 100 mmol) in dry dichloromethane (80 mL), add anhydrous magnesium sulfate (e.g., 80 mmol).
-
Carefully add concentrated sulfuric acid (0.2 mL) to the stirred mixture.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford this compound as a colorless oil.
| Reactant/Product | Molecular Weight | Moles | Equivalents | Yield (%) |
| 4-Bromobutyric acid | 167.01 g/mol | 20 mmol | 1 | - |
| Benzyl alcohol | 108.14 g/mol | 100 mmol | 5 | - |
| This compound | 257.12 g/mol | - | - | ~95% |
Protocol 2: N-Alkylation of Ethyl Nipecotate with this compound
This protocol provides a general method for the N-alkylation of a piperidine derivative, a key step in the synthesis of GABA uptake inhibitor precursors.
Reaction Scheme:
Materials:
-
Ethyl nipecotate (ethyl piperidine-3-carboxylate)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of ethyl nipecotate (e.g., 10 mmol) in anhydrous DMF (50 mL), add potassium carbonate (e.g., 20 mmol).
-
To this suspension, add this compound (e.g., 12 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
| Reactant/Product | Molecular Weight | Moles | Equivalents | Yield (%) |
| Ethyl nipecotate | 157.21 g/mol | 10 mmol | 1 | - |
| This compound | 257.12 g/mol | 12 mmol | 1.2 | - |
| N-alkylated product | 414.53 g/mol | - | - | 70-85% |
Protocol 3: Deprotection of the Benzyl Ester
This protocol describes the hydrogenolysis of the benzyl ester to yield the free carboxylic acid.
Deprotection Workflow
Caption: Workflow for the deprotection of the benzyl ester via hydrogenolysis.
Materials:
-
N-alkylated intermediate (from Protocol 2)
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-alkylated intermediate (e.g., 5 mmol) in methanol or ethanol (50 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid intermediate.
| Reactant/Product | Starting Material (g) | Catalyst (g) | Solvent (mL) | Product (g) | Yield (%) |
| Deprotection | 2.07 g (5 mmol) | 0.21 g | 50 | ~1.62 g | >95% |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates. Its dual functionality allows for the straightforward introduction of a protected four-carbon carboxylic acid chain, which is a valuable strategy in the construction of complex drug molecules. The protocols provided herein offer robust methods for both the synthesis of this compound and its application in the N-alkylation of piperidine derivatives, a key step in the synthesis of important CNS-active compounds. These methods are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl 4-bromobutanoate for the Preparation of Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[3][4] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[3][4] The length, rigidity, and composition of the linker play crucial roles in the bioactivity of PROTACs.[3]
Benzyl 4-bromobutanoate: A Versatile Building Block for PROTAC Linkers
This compound is a valuable chemical building block for the synthesis of PROTAC linkers. Its structure incorporates a reactive bromo-alkyl chain and a benzyl-protected carboxylic acid. This bifunctionality allows for a modular and sequential approach to PROTAC synthesis.
The primary application of this compound involves the alkylation of an amine or hydroxyl group on either the E3 ligase ligand or the POI-binding ligand. This reaction forms a stable carbon-nitrogen or carbon-oxygen bond, incorporating the four-carbon linker into the growing PROTAC molecule. The benzyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in a subsequent step to reveal a terminal carboxyl group. This carboxyl group can then be activated and coupled to the other half of the PROTAC molecule, typically via an amide bond formation.
The use of this compound allows for precise control over the linker length and provides a convenient handle for further chemical modifications. The resulting alkyl chain linker offers conformational flexibility, which can be advantageous for the formation of a stable and productive ternary complex.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation pathway. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
The synthesis of a PROTAC using this compound typically follows a structured workflow, beginning with the modification of one of the ligands, followed by deprotection and coupling with the second ligand.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of a PROTAC. These procedures are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate
This protocol describes the alkylation of an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) with this compound.
Materials:
-
Amine-functionalized E3 ligase ligand (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine-functionalized E3 ligase ligand in anhydrous DMF, add potassium carbonate.
-
Add this compound to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the benzyl-protected ligand-linker intermediate.
Protocol 2: Deprotection of the Benzyl Ester
This protocol outlines the removal of the benzyl protecting group to yield the carboxylic acid intermediate.
Materials:
-
Benzyl-protected ligand-linker intermediate (1.0 eq)
-
Palladium on carbon (10% Pd/C) (catalytic amount)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected intermediate in methanol or THF in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid-functionalized ligand-linker intermediate.
Protocol 3: Synthesis of the Final PROTAC Molecule
This protocol describes the amide coupling of the carboxylic acid intermediate with an amine-functionalized POI ligand.
Materials:
-
Carboxylic acid-functionalized ligand-linker intermediate (1.0 eq)
-
Amine-functionalized POI ligand (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid intermediate and the amine-functionalized POI ligand in anhydrous DMF.
-
Add DIPEA to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The choice of linker is a critical parameter in PROTAC design, and systematic variation of linker type and length is often necessary to achieve optimal degradation. The following table summarizes the general characteristics of common linker types used in PROTAC development.
| Linker Type | Key Characteristics | Typical Application |
| Alkyl Chains | Provide flexibility; length is easily tunable.[4] | Widely used due to synthetic accessibility and ability to span a range of distances. |
| PEG Linkers | Enhance solubility and can improve pharmacokinetic properties.[5] | Often employed to improve the drug-like properties of PROTACs. |
| Rigid Linkers (e.g., Alkynes, Phenyl rings) | Introduce conformational constraints. | Can improve selectivity and potency by pre-organizing the PROTAC for ternary complex formation. |
| Clickable Linkers (e.g., Azide-Alkyne) | Allow for rapid and efficient modular synthesis of PROTAC libraries.[6] | High-throughput screening and optimization of linker length and composition. |
References
Application Notes and Protocols for the Synthesis of Benzyl 4-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Benzyl 4-bromobutanoate, a key intermediate in pharmaceutical and chemical research.[1] The following sections outline two common synthetic methods, present key quantitative data in a tabular format for easy comparison, and include a visual workflow of the synthetic process.
Method 1: Esterification of 4-Bromobutanoyl Chloride with Benzyl Alcohol
This method involves the reaction of an acid chloride with an alcohol in the presence of a base. It is a high-yielding and relatively fast procedure.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobutanoyl chloride (10.27 g, 55.4 mmol) in 100 mL of dichloromethane.
-
Addition of Reagents: To the solution, add benzyl alcohol (6.29 g, 58.1 mmol).
-
Base Addition: Add potassium carbonate (8.3 g, 60 mmol) to the reaction mixture in four portions.
-
Reaction: Stir the mixture at room temperature for 2 hours.[2][3]
-
Work-up:
-
Purification:
Quantitative Data Summary
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| 4-Bromobutanoyl Chloride | 185.44 | 10.27 | 55.4 | Starting Material |
| Benzyl Alcohol | 108.14 | 6.29 | 58.1 | Reagent |
| Potassium Carbonate | 138.21 | 8.3 | 60 | Base |
| Dichloromethane | - | 100 mL | - | Solvent |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | Appearance |
| This compound | 257.12[1][4][5] | 11.87 | 83%[2][3] | Colorless oil[2][3] |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.36 (m, 5H), 5.14 (s, 2H), 3.46 (t, J = 6.4 Hz, 2H), 2.56 (t, J = 7.2 Hz, 2H), 2.20 (quin, J = 6.6 Hz, 2H).[2][3]
Method 2: Fischer Esterification of 4-Bromobutyric Acid with Benzyl Alcohol
This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[6][7]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine 4-bromobutyric acid (3.34 g, 20 mmol), benzyl alcohol (10.4 mL, 0.1 mol), and magnesium sulfate (9.6 g, 80 mmol) in 80 mL of dry dichloromethane.[8]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.[8]
-
Reaction: Vigorously stir the reaction mixture at room temperature for 48 hours.[8]
-
Work-up:
-
Purification:
-
Filter off the drying agent and evaporate the solvent.
-
Purify the crude product by column chromatography using dichloromethane as the eluent to yield the final product.[8]
-
Quantitative Data Summary
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Role |
| 4-Bromobutyric Acid | 167.00 | 3.34 g | 20 mmol | Starting Material |
| Benzyl Alcohol | 108.14 | 10.4 mL | 0.1 mol | Reagent/Solvent |
| Magnesium Sulfate | 120.37 | 9.6 g | 80 mmol | Dehydrating Agent |
| Sulfuric Acid (conc.) | 98.08 | 0.2 mL | Catalytic | Catalyst |
| Dichloromethane | - | 80 mL | - | Solvent |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | Appearance |
| This compound | 257.12 | 4.89 | 95%[8] | Colorless oil[8] |
Characterization Data
-
¹³C NMR (75 MHz, CDCl₃): δ 172.2, 135.7, 128.5, 128.3, 128.2, 66.3, 32.6, 32.4, 27.6.[8]
Experimental Workflow
Caption: Workflow for two synthetic routes to this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 126430-46-4 [chemicalbook.com]
- 3. This compound CAS#: 126430-46-4 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: Benzyl 4-bromobutanoate in the Functionalization of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-bromobutanoate is a versatile bifunctional reagent with significant potential in the field of bioconjugation and drug development. Its chemical structure, featuring a reactive alkyl bromide and a benzyl-protected carboxylate, allows for a two-step functionalization strategy. The bromine atom serves as an electrophilic site for covalent modification of nucleophilic residues on biomolecules, such as the thiol group of cysteine. Subsequently, the benzyl ester can be cleaved under mild conditions to reveal a carboxylic acid, which can be used for further conjugation, modulation of solubility, or interaction with biological targets.
These application notes provide an overview of the potential uses of this compound in biomolecule functionalization, with a focus on the alkylation of cysteine residues. Detailed protocols, data presentation, and workflow diagrams are included to guide researchers in designing and executing experiments.
Key Applications
-
Site-Specific Alkylation of Cysteine Residues: The primary application of this compound in bioconjugation is the alkylation of cysteine residues in proteins and peptides. The thiol group of cysteine is a potent nucleophile that readily reacts with the electrophilic bromine of the reagent to form a stable thioether bond. This allows for the site-specific introduction of a protected carboxylic acid moiety.
-
Development of Antibody-Drug Conjugate (ADC) Linkers: The bifunctional nature of this compound makes it a potential building block for the synthesis of cleavable linkers in ADCs. After conjugation to an antibody via a cysteine residue, the benzyl ester can be deprotected to allow for the attachment of a cytotoxic payload.
-
Preparation of Functionalized Biomaterials: By introducing a carboxylic acid group onto a biomolecule, its properties can be modulated. For example, increasing the number of carboxyl groups can enhance the water solubility and alter the isoelectric point of a protein.
-
Synthesis of Molecular Probes: The protected carboxylate can be deprotected and coupled to reporter molecules such as fluorescent dyes or biotin, enabling the creation of custom molecular probes for studying biological processes.
Data Presentation
The following tables summarize the key properties of this compound and provide expected outcomes for biomolecule modification experiments.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Reactive Groups | Alkyl bromide, Benzyl ester |
| Target Residues | Cysteine (thiol), Methionine, Histidine |
| Cleavage Condition | Hydrogenolysis (e.g., H₂, Pd/C) |
Table 2: Expected Outcomes of Cysteine Alkylation
| Parameter | Expected Result | Analytical Method |
| Degree of Labeling | 1-2 modifications per accessible cysteine | Mass Spectrometry (MS) |
| Reaction Yield | > 80% (dependent on biomolecule and conditions) | HPLC, MS |
| Product Stability | Stable thioether bond, cleavable benzyl ester | HPLC, MS |
| Post-Cleavage Moiety | Free carboxylic acid | MS |
Experimental Protocols
Protocol 1: Alkylation of Cysteine Residues in a Model Peptide
This protocol describes a general procedure for the alkylation of a cysteine-containing peptide with this compound.
Materials:
-
Cysteine-containing peptide (e.g., GCGY)
-
This compound
-
Reduction buffer: 100 mM Tris-HCl, 5 mM TCEP-HCl, pH 8.0
-
Alkylation buffer: 100 mM Tris-HCl, pH 8.0
-
Dimethylformamide (DMF)
-
Quenching solution: 1 M N-acetylcysteine
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Peptide Reduction:
-
Dissolve the cysteine-containing peptide in the reduction buffer to a final concentration of 1 mg/mL.
-
Incubate the solution at 37°C for 1 hour to ensure complete reduction of any disulfide bonds.
-
-
Alkylation Reaction:
-
Prepare a 100 mM stock solution of this compound in DMF.
-
Add a 10-fold molar excess of the this compound stock solution to the reduced peptide solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 100 mM to react with any excess this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the alkylated peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Collect the fractions corresponding to the modified peptide.
-
-
Analysis:
-
Confirm the identity and purity of the product by mass spectrometry. The expected mass will be the mass of the peptide plus 177.03 Da for each modification.
-
Protocol 2: Cleavage of the Benzyl Ester Group
This protocol describes the removal of the benzyl protecting group to expose the carboxylic acid.
Materials:
-
Alkylated peptide from Protocol 1
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., syringe filter with a 0.22 µm membrane)
Procedure:
-
Hydrogenolysis:
-
Dissolve the purified alkylated peptide in methanol to a concentration of 1 mg/mL in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
-
Catalyst Removal:
-
Carefully filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Wash the filter with a small amount of methanol to recover any adsorbed product.
-
-
Analysis:
-
Analyze the filtrate by mass spectrometry to confirm the removal of the benzyl group (a mass decrease of 90.05 Da).
-
The resulting product will have a free carboxylic acid at the site of modification.
-
Visualizations
The following diagrams illustrate the key processes involved in the functionalization of biomolecules using this compound.
Caption: Experimental workflow for biomolecule functionalization.
Caption: Reaction pathway for cysteine modification and deprotection.
Caption: Logical relationship of reagent properties and applications.
Application Notes and Protocols for Nucleophilic Substitution Reactions of Benzyl 4-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-bromobutanoate is a versatile bifunctional molecule widely employed in organic synthesis and drug discovery. Its structure incorporates a reactive primary alkyl bromide and a benzyl ester, which serves as a stable protecting group for the carboxylic acid. The presence of the bromine atom, an excellent leaving group, facilitates a variety of nucleophilic substitution reactions (SN2), allowing for the introduction of diverse functional groups at the 4-position of the butanoate chain. This reactivity profile makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]
This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound with common nucleophiles: amines, azides, carboxylates, and thiols.
General Reaction Pathway
The fundamental transformation involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
References
Application Notes & Protocols: Benzyl 4-bromobutanoate as a Versatile Precursor for Molecular Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 4-bromobutanoate is a highly versatile bifunctional chemical intermediate that serves as a critical building block in the synthesis of complex organic molecules. Its structure, featuring a reactive terminal bromine atom and a benzyl-protected carboxylic acid, makes it exceptionally valuable for multi-step synthetic routes common in pharmaceutical and chemical biology research.[1] The bromine atom acts as an excellent leaving group for nucleophilic substitution reactions, allowing the introduction of various functionalities, while the benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively cleaved under mild hydrogenolysis conditions.[1]
These characteristics make this compound an ideal precursor for developing molecular probes, particularly for Positron Emission Tomography (PET) radiotracers and targeted inhibitors used in molecular imaging and drug development.[2][3][4] This document provides detailed protocols and data for its application in the synthesis of a targeted molecular probe for histone deacetylase (HDAC) enzymes, a class of targets implicated in cancer and neurological disorders.[5][6]
Application: Precursor for Histone Deacetylase (HDAC) Inhibitor Probes
HDACs are enzymes that catalyze the removal of acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[7] Dysregulation of HDAC activity is a hallmark of many cancers, making them a key target for therapeutic intervention.[5][8] HDAC inhibitors (HDACi) typically consist of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the active site zinc ion, a "linker" region, and a "cap" group that interacts with the protein surface.
This compound is an excellent starting material for constructing the linker region of HDACi. The following sections detail the synthesis of a representative HDAC inhibitor and its corresponding PET radiotracer precursor.
Signaling Pathway Context: HDAC and Gene Transcription
The molecular probes synthesized from this compound are designed to interact with HDAC enzymes, thereby preventing the deacetylation of histones. This intervention maintains an "open" chromatin state, allowing for the transcription of tumor suppressor genes.
Experimental Protocols
This section provides a representative multi-step protocol for synthesizing a non-radioactive HDAC inhibitor ("cold standard") and a precursor for subsequent radiolabeling.
Protocol 1: Synthesis of Non-Radioactive HDAC Inhibitor Standard
This protocol describes a three-step synthesis starting from this compound.
Step 1: Synthesis of Benzyl 4-(4-aminophenoxy)butanoate
-
Dissolve 4-aminophenol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Add this compound (1.1 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor reaction completion by TLC.
-
After cooling, pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.
Step 2: Synthesis of 4-(4-aminophenoxy)butanoic acid
-
Dissolve the product from Step 1 in methanol or ethyl acetate.
-
Add Palladium on carbon (10% w/w, catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid, which is often used without further purification.
Step 3: Synthesis of N-hydroxy-4-(4-aminophenoxy)butanamide (Final HDACi)
-
Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at 0°C.
-
Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq) and allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.
-
Purify the intermediate by column chromatography.
-
Dissolve the purified THP-protected hydroxamate in a mixture of methanol and 4M HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure to yield the final product as its hydrochloride salt.
Data Presentation: Synthesis of Non-Radioactive Standard
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Yield (%) |
| 1 | Benzyl 4-(4-aminophenoxy)butanoate | This compound | 1 : 1.1 | DMF | 85-95% |
| 2 | 4-(4-aminophenoxy)butanoic acid | Product of Step 1 | N/A (Catalytic) | Methanol | >95% (crude) |
| 3 | N-hydroxy-4-(4-aminophenoxy)butanamide | Product of Step 2 | 1 : 1.2 (HBTU) | DMF | 60-75% |
Protocol 2: Adaptation for PET Radiotracer Synthesis
For PET imaging, a positron-emitting isotope like Fluorine-18 ([¹⁸F]) must be incorporated.[9] This often involves synthesizing a precursor molecule with a suitable leaving group (e.g., tosylate, nosylate) for nucleophilic [¹⁸F]fluoride substitution.
Synthesis of Tosyl Precursor for Radiolabeling:
-
Modify the starting "cap" group. Instead of 4-aminophenol, use a derivative like N-Boc-4-amino-2-(2-(tosyloxy)ethoxy)phenol.
-
Follow Protocol 1 (Steps 1-3) using this modified starting material to synthesize the final tosylated precursor.
Automated Radiosynthesis of the [¹⁸F]-labeled Probe:
-
[¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.
-
Elute the [¹⁸F]Fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride-K222 complex by heating under a stream of nitrogen.
-
Add a solution of the tosylated precursor (2-5 mg) in anhydrous DMSO or acetonitrile to the reaction vessel.
-
Heat the reaction at 110-130°C for 10-15 minutes to effect the radiofluorination.
-
Perform a deprotection step if necessary (e.g., acid or base hydrolysis of a Boc group) by adding HCl or NaOH and heating.
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate the final radiolabeled product.
-
The collected fraction is reformulated in a physiologically compatible solution (e.g., saline with ethanol) for in vivo use.
Data Presentation: Radiosynthesis Performance
| Parameter | Description | Typical Value |
| Radiochemical Yield (RCY) | Decay-corrected yield based on starting [¹⁸F]fluoride. | 20-40% |
| Molar Activity (Aₘ) | Radioactivity per mole of the compound at end of synthesis. | 40-150 GBq/µmol |
| Radiochemical Purity (RCP) | Percentage of total radioactivity in the desired chemical form. | >98% |
| Synthesis Time | From [¹⁸F]fluoride delivery to final product. | 50-70 minutes |
Data Presentation: Biological Activity of HDAC Probe
| Target | IC₅₀ (nM) | Assay Type |
| HDAC1 | 15 | Enzyme Inhibition Assay |
| HDAC2 | 25 | Enzyme Inhibition Assay |
| HDAC3 | 40 | Enzyme Inhibition Assay |
| HDAC6 | 350 | Enzyme Inhibition Assay |
Note: Data are representative and will vary based on the specific molecular structure.
Visualized Workflows and Relationships
General Structure of an HDAC Inhibitor
This diagram illustrates the pharmacophore model for a typical HDAC inhibitor and highlights the portion derived from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Molecular imaging in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. mbpl.bmes.nthu.edu.tw [mbpl.bmes.nthu.edu.tw]
- 5. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]
- 9. radiopaedia.org [radiopaedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-bromobutanoate
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Benzyl 4-bromobutanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes:
-
Fischer-Speier Esterification: This is an acid-catalyzed reaction between 4-bromobutanoic acid and an excess of benzyl alcohol.[1] Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The reaction is an equilibrium, so it is driven to completion by removing water or using one reactant in excess.[1][3]
-
Acylation of Benzyl Alcohol: This method involves reacting benzyl alcohol with 4-bromobutanoyl chloride.[4] This reaction is generally faster and not reversible but requires the prior synthesis of the acid chloride from 4-bromobutanoic acid. A mild base like potassium carbonate is often used to neutralize the HCl byproduct.[4]
Q2: What is the most common and yield-limiting side reaction?
A2: The most significant side reaction is the intramolecular cyclization of the 4-bromobutanoate intermediate or starting material to form gamma-butyrolactone (GBL). This is especially prevalent under conditions that favor nucleophilic substitution, such as heating in the presence of a base or even under prolonged acidic conditions of Fischer esterification. The formation of the stable five-membered GBL ring is thermodynamically favored.
Q3: What purification methods are recommended for this compound?
A3: The primary purification method is column chromatography.[5] A typical workup involves:
-
Quenching the reaction with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[5]
-
Separating the organic layer.[5]
-
Washing the organic layer with water and then brine.[4]
-
Drying the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][5]
-
Removing the solvent under reduced pressure.[4]
-
Purifying the crude oil via column chromatography, often using dichloromethane or a hexane/ethyl acetate gradient as the eluent.[5]
Troubleshooting Guide
Q4: My yield is significantly lower than expected. What are the potential causes?
A4: Low yield is a common issue. The following flowchart and table can help diagnose the problem.
References
Technical Support Center: Purification of Crude Benzyl 4-bromobutanoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Benzyl 4-bromobutanoate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | Compound Decomposition: this compound may be unstable on silica gel.[1] | - Test for Stability: Before running the column, spot the crude material on a TLC plate and let it sit for a few hours. Develop the plate to see if any degradation has occurred. - Deactivate Silica Gel: If decomposition is observed, consider deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent. - Alternative Stationary Phase: Consider using a different stationary phase such as alumina or Florisil.[1] |
| Incorrect Eluent System: The chosen solvent system may be too polar or not polar enough, causing the compound to elute too quickly or not at all.[1] | - Optimize by TLC: Systematically test different solvent systems (e.g., varying ratios of ethyl acetate/hexane) using Thin Layer Chromatography (TLC) to find an eluent that gives the desired product an Rf value between 0.2 and 0.4.[2] - Step Gradient: Start with a non-polar eluent to remove non-polar impurities and gradually increase the polarity to elute the product. | |
| Product is Insoluble in Eluent: The crude material does not fully dissolve in the eluent, leading to poor loading and separation. | - Use a Stronger, Miscible Solvent for Loading: Dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane) in which it is soluble, and then adsorb it onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the column. | |
| Poor Separation of Product from Impurities | Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation. | - Proper Packing Technique: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Gently tap the column during packing to promote even settling. |
| Overloading the Column: Applying too much crude material relative to the amount of silica gel. | - Rule of Thumb: Use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for good separation. | |
| Inappropriate Eluent Polarity: The eluent may not have the optimal polarity to resolve the product from closely eluting impurities. | - Fine-tune the Eluent: Make small, incremental changes to the polarity of the eluent system. The use of a shallow gradient can often improve the separation of compounds with similar Rf values. | |
| Product Elutes with Streaking or Tailing | Compound Interaction with Silica: Acidic or basic functional groups on the compound or impurities can interact with the slightly acidic silica gel. | - Modify the Mobile Phase: Add a small amount of a modifier to the eluent. For example, a trace amount of acetic acid can help with the elution of acidic compounds, while triethylamine can help with basic compounds. |
| Concentration Effects: The sample may be too concentrated when loaded onto the column. | - Dilute the Sample: Ensure the sample is sufficiently diluted in the loading solvent before application to the column. | |
| Column Runs Dry | Solvent Level Dropped Below the Top of the Stationary Phase: This can introduce air bubbles and crack the silica bed, ruining the separation. | - Maintain Solvent Head: Always ensure there is a sufficient head of solvent above the silica gel throughout the entire run. Never let the top of the column go dry. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point, based on literature, is 100% dichloromethane.[3] However, it is always recommended to first determine the optimal solvent system using TLC. A common and effective solvent system for esters is a mixture of ethyl acetate and hexane.[2] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
Q2: What are the most likely impurities in my crude this compound?
The most common impurities from the synthesis are unreacted starting materials: 4-bromobutyric acid and benzyl alcohol.[2] Residual benzyl bromide from other synthetic routes could also be present.[4]
Q3: How can I tell which spot on my TLC plate is the this compound?
This compound contains a benzene ring and will be UV active. You can visualize the spots under a UV lamp.[2] If available, you can spot the starting materials on the same TLC plate as your crude mixture for comparison. 4-bromobutyric acid is significantly more polar and will have a very low Rf, while benzyl alcohol is also more polar than the product.
Q4: My brominated compound seems to be decomposing on the silica gel column. Is this common?
While many brominated compounds are stable on silica gel, some can be susceptible to decomposition, especially if the silica gel is acidic or if the compound is sensitive.[5] If you suspect decomposition, it is crucial to perform a stability test on a TLC plate first.
Q5: Can I use an alternative to silica gel for the purification?
Yes, if your compound is unstable on silica gel, you can try other stationary phases like neutral alumina or Florisil.[1] The choice will depend on the properties of your compound and the impurities you are trying to remove.
Experimental Protocol: Purification of this compound
This protocol is a general guideline and may require optimization.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Dichloromethane (or an optimized ethyl acetate/hexane mixture)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
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TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber containing a test eluent (e.g., 100% dichloromethane or various ratios of ethyl acetate/hexane).
-
Visualize the spots under a UV lamp to determine the optimal solvent system that provides good separation and an Rf value of ~0.3 for the product.[2]
-
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand (optional).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.
-
Monitor the separation by spotting collected fractions on TLC plates.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield purified this compound. A successful purification using dichloromethane as the eluent has been reported to yield the product as a colorless oil with a 95% yield.[3]
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel | [3] |
| Reported Eluent | Dichloromethane | [3] |
| Alternative Eluents | Ethyl Acetate/Hexane mixtures | [2] |
| Recommended Product Rf | 0.2 - 0.4 | [2] |
| Reported Yield | 95% | [3] |
| Silica to Crude Ratio | 30:1 to 50:1 (w/w) | General Practice |
Experimental Workflow
References
Common side reactions in the synthesis of Benzyl 4-bromobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Benzyl 4-bromobutanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is an acid-catalyzed reaction between 4-bromobutanoic acid and benzyl alcohol. It is a reversible reaction, and specific strategies are often necessary to drive the reaction to completion.[1][2]
-
Acylation using 4-bromobutanoyl chloride: This method involves the reaction of 4-bromobutanoyl chloride with benzyl alcohol. This reaction is generally faster and not reversible, but the starting acyl chloride is moisture-sensitive.
Q2: My Fischer esterification reaction is resulting in a low yield. What are the potential causes and how can I address them?
A2: Low yields in Fischer esterification are a common problem, often stemming from the reversible nature of the reaction.[1][3] Key factors to consider include:
-
Incomplete Reaction: The equilibrium may not be sufficiently shifted towards the product.
-
Presence of Water: Any water in the starting materials or formed during the reaction can shift the equilibrium back towards the reactants through hydrolysis.[3]
-
Solution: Ensure all reactants and solvents are anhydrous. Use a drying agent if necessary.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can promote side reactions.[1]
-
Solution: The optimal temperature should be determined experimentally, but a common range for this type of esterification is between 80-120°C.
-
Q3: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?
A3: Several side reactions can lead to impurities. The nature of these impurities often depends on the synthetic route chosen. Below is a summary of common side reactions and strategies to mitigate them.
Troubleshooting Guide: Common Side Reactions
This guide details potential side reactions, their causes, and recommended solutions to improve the purity and yield of your this compound synthesis.
| Side Reaction | Description | Primary Cause(s) | Troubleshooting & Prevention |
| γ-Butyrolactone Formation | Intramolecular cyclization of the starting material, 4-bromobutanoic acid, leading to the formation of γ-butyrolactone and hydrogen bromide. | Elevated reaction temperatures. | Maintain a moderate reaction temperature. If high temperatures are required to drive the esterification, consider using a milder catalyst or a different synthetic route. |
| Dibenzyl Ether Formation | Self-condensation of benzyl alcohol, particularly under acidic conditions and at high temperatures.[1] | High reaction temperatures and/or high concentration of the acid catalyst. | Use the mildest effective reaction temperature and the minimum effective amount of acid catalyst. Consider using a milder catalyst such as p-toluenesulfonic acid instead of sulfuric acid. |
| Sulfonation of Benzyl Alcohol | Sulfonation of the aromatic ring of benzyl alcohol when using sulfuric acid as a catalyst. | High concentration of sulfuric acid and/or high reaction temperatures. | Use a minimal amount of sulfuric acid or switch to a non-sulfonating acid catalyst like p-toluenesulfonic acid. |
| Incomplete Reaction (Unreacted Starting Materials) | Residual 4-bromobutanoic acid/4-bromobutanoyl chloride and benzyl alcohol in the final product. | Insufficient reaction time, suboptimal temperature, or equilibrium limitations (for Fischer esterification). | For Fischer esterification, use an excess of one reactant and remove water. For the acyl chloride route, ensure the acyl chloride is of high purity and added slowly to the benzyl alcohol. Monitor the reaction by TLC or GC to ensure completion. |
| Benzyl 4-(benzyloxy)butanoate Formation | A Williamson ether synthesis-type reaction between residual benzyl alcohol (as benzyloxide) and the bromo-group of the product. | This is more likely to occur if a base is used, for instance, to neutralize the acid catalyst in the presence of excess benzyl alcohol at elevated temperatures. | After the esterification is complete, it is best to remove the acid catalyst by washing with a mild base (e.g., sodium bicarbonate solution) at a low temperature to prevent the formation of benzyloxide. |
Data on Reaction Conditions and Side Products
| Parameter | General Trend | Considerations for this compound Synthesis |
| Temperature | Increased temperature accelerates the main reaction but also side reactions like dibenzyl ether formation and decomposition.[1] | Aim for the lowest temperature that allows for a reasonable reaction rate. Monitor for the appearance of byproducts by GC-MS or NMR. |
| Catalyst Concentration | Higher catalyst concentration can increase the reaction rate but also promotes side reactions such as sulfonation and ether formation. | Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. For benzyl esters, a lower molar ratio of catalyst to alcohol is often recommended to avoid polymerization and other side reactions.[5] |
| Reactant Molar Ratio | Using an excess of benzyl alcohol shifts the equilibrium towards the ester product in Fischer esterification.[4] | A 2 to 5-fold excess of benzyl alcohol is a common starting point. |
Experimental Protocols
Fischer-Speier Esterification
A representative procedure for the synthesis of this compound via Fischer esterification is as follows:
-
To a solution of 4-bromobutanoic acid (1 equivalent) in benzyl alcohol (3-5 equivalents), add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture at a controlled temperature (e.g., 90-110°C) and remove the water formed using a Dean-Stark apparatus.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Acylation using 4-bromobutanoyl chloride
A general procedure for the synthesis using 4-bromobutanoyl chloride is:
-
Dissolve benzyl alcohol (1.1 equivalents) in a dry, inert solvent such as dichloromethane or diethyl ether in a flask equipped with a nitrogen inlet.
-
Cool the solution in an ice bath.
-
Slowly add 4-bromobutanoyl chloride (1 equivalent) to the cooled solution with stirring. A base such as pyridine or triethylamine (1.1 equivalents) can be added to scavenge the HCl formed.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing Reaction Pathways
To better understand the relationships between reactants, products, and side products, the following diagrams are provided.
Caption: Fischer Esterification pathway and common side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
References
Troubleshooting low yield in Benzyl 4-bromobutanoate reactions
Welcome to our technical support center for the synthesis of Benzyl 4-bromobutanoate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
There are two primary methods for the synthesis of this compound:
-
Fischer Esterification: This method involves the acid-catalyzed reaction of 4-bromobutyric acid with benzyl alcohol.[1]
-
Acyl Chloride Reaction: This method uses 4-bromobutyryl chloride and benzyl alcohol, often in the presence of a base.[2][3]
Q2: I am experiencing a low yield in my Fischer Esterification of 4-bromobutyric acid and benzyl alcohol. What are the potential causes?
Low yields in Fischer esterification are often due to the reversible nature of the reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the ester yield.[4][5][6] Other factors include:
-
Incomplete reaction: The reaction may not have reached completion.
-
Sub-optimal catalyst concentration: An insufficient amount of acid catalyst can lead to slow reaction rates.[5]
-
Presence of water: Any moisture in the starting materials or solvents will hinder the reaction.[4][5]
-
Product loss during workup: this compound can be lost during aqueous extraction steps.
Q3: How can I improve the yield of my Fischer Esterification reaction?
To drive the equilibrium towards the product and improve the yield, consider the following:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5] Alternatively, adding a drying agent like magnesium sulfate can be effective.[1]
-
Use of Excess Reagent: Employing an excess of one reactant, typically the less expensive one (in this case, benzyl alcohol), can shift the equilibrium towards the ester.[5]
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize water content.[7]
Q4: My reaction with 4-bromobutyryl chloride and benzyl alcohol is giving a poor yield. What could be the problem?
When using 4-bromobutyryl chloride, low yields can be attributed to several factors:
-
Hydrolysis of the Acyl Chloride: 4-bromobutyryl chloride is highly reactive and sensitive to moisture. It can readily hydrolyze to 4-bromobutyric acid, which will not react under these conditions.[7][8]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended.[5]
-
Side Reactions: Undesirable side reactions can consume the starting materials or the product.
-
Product Loss During Workup: Similar to the esterification route, product can be lost during the purification steps.[9]
Q5: What are the common impurities I should look out for in my this compound synthesis?
Common impurities depend on the synthetic route:
-
From Fischer Esterification: Unreacted 4-bromobutyric acid and benzyl alcohol.
-
From 4-bromobutyryl chloride: 4-bromobutyric acid (from hydrolysis of the starting material) and unreacted benzyl alcohol.[8] Polymerization byproducts of 4-bromobutyryl chloride are also a possibility.[8]
Q6: How can I remove the 4-bromobutyric acid impurity from my final product?
4-bromobutyric acid can be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), during the workup.[1][8] The acidic impurity will be deprotonated and partition into the aqueous layer.
Troubleshooting Guides
Low Yield in Fischer Esterification
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls or yield plateaus | Equilibrium has been reached. | 1. Implement continuous water removal (e.g., Dean-Stark trap).[5] 2. Add an excess of benzyl alcohol. 3. Ensure the acid catalyst is active and present in a sufficient amount. |
| Low conversion from the start | Presence of water in reactants or solvent. | 1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use.[9] |
| Significant loss of product during workup | Product dissolving in the aqueous layer. | 1. Minimize the volume of water used for washing. 2. Use a brine wash (saturated NaCl solution) to decrease the solubility of the ester in the aqueous phase.[8] |
Low Yield in 4-Bromobutyryl Chloride Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield with the presence of acidic impurity | Hydrolysis of 4-bromobutyryl chloride. | 1. Ensure all glassware is flame-dried or oven-dried.[9] 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8] |
| Incomplete consumption of starting materials | Insufficient reaction time or temperature. | 1. Monitor the reaction progress using TLC. 2. Consider increasing the reaction time or temperature, if appropriate for the stability of the reactants and products. |
| Formation of polymeric material | Self-polymerization of 4-bromobutyryl chloride. | 1. Maintain a low reaction temperature. 2. Add the 4-bromobutyryl chloride slowly to the reaction mixture. |
Experimental Protocols
High-Yield Fischer Esterification of this compound
This protocol has been reported to achieve a 95% yield.[1]
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-bromobutyric acid | 167.00 | 3.34 g | 20 mmol |
| Benzyl alcohol | 108.14 | 10.4 mL | 100 mmol |
| Concentrated H₂SO₄ | 98.08 | 0.2 mL | - |
| Magnesium sulfate (MgSO₄) | 120.37 | 9.6 g | 80 mmol |
| Dichloromethane (dry) | - | 80 mL | - |
Procedure:
-
To a solution of 4-bromobutyric acid (3.34 g, 20 mmol) and benzyl alcohol (10.4 mL, 100 mmol) in dry dichloromethane (80 mL), add magnesium sulfate (9.6 g, 80 mmol).
-
Add concentrated sulfuric acid (0.2 mL) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (eluent: CH₂Cl₂).
Synthesis of this compound from 4-Bromobutyryl Chloride
This protocol has been reported to achieve an 83% yield.[2][3]
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Bromobutanoyl chloride | 185.45 | 10.27 g | 55.4 mmol |
| Benzyl alcohol | 108.14 | 6.29 g | 58.1 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 8.3 g | 60 mmol |
| Dichloromethane | - | 100 mL | - |
Procedure:
-
Dissolve 4-bromobutanoyl chloride (10.27 g, 55.4 mmol) in dichloromethane (100 mL).
-
Add benzyl alcohol (6.29 g, 58.1 mmol) to the solution.
-
Add potassium carbonate (8.3 g, 60 mmol) to the reaction mixture in four portions.
-
Stir the reaction for 2 hours.
-
Add water to the reaction mixture and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Remove the solvent by evaporation under reduced pressure to obtain the product.
Visual Guides
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathways to this compound and a key side reaction.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. This compound | 126430-46-4 [chemicalbook.com]
- 3. This compound CAS#: 126430-46-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for Benzyl 4-bromobutanoate Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of benzyl 4-bromobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the alkylation of an amine with this compound?
The reaction involves the nucleophilic substitution of the bromide ion by an amine. The amine attacks the carbon atom attached to the bromine, forming a new carbon-nitrogen bond.
Q2: Which solvents are suitable for this reaction?
Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are commonly used.[1] They are effective at solvating the reactants without participating in the reaction. Anhydrous conditions are recommended to prevent side reactions.
Q3: What types of bases are recommended for this alkylation?
Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed to neutralize the hydrobromic acid generated during the reaction. Organic, non-nucleophilic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.[1] The choice of base may depend on the reactivity of the amine and the desired reaction temperature.
Q4: What are the primary side reactions to be aware of?
The main side reactions include:
-
Over-alkylation: Primary amines can react with a second molecule of this compound to form a tertiary amine.[2]
-
Hydrolysis of the benzyl ester: Under strongly basic conditions or during aqueous work-up, the benzyl ester can be cleaved to the corresponding carboxylic acid.
-
Elimination: Although less common with primary bromides, elimination reactions can be promoted by strong, sterically hindered bases and high temperatures.
-
Intramolecular Cyclization: With primary amines, the initial alkylation product can potentially undergo intramolecular cyclization to form a 2-pyrrolidinone derivative, especially if the benzyl ester is cleaved.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Stains such as potassium permanganate or ninhydrin can be used to visualize the spots if the products are not UV-active. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify products and byproducts.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive alkylating agent. | Use fresh or purified this compound. |
| 2. Insufficiently strong base. | For less nucleophilic amines, consider a stronger base (e.g., Cs₂CO₃). | |
| 3. Low reaction temperature. | Gradually increase the reaction temperature and monitor for product formation. | |
| 4. Poor solvent choice. | Ensure the use of a dry, polar aprotic solvent like DMF or acetonitrile.[1] | |
| Formation of Multiple Products | 1. Over-alkylation of a primary amine. | Use an excess of the primary amine or add the alkylating agent slowly to the reaction mixture.[2] |
| 2. Hydrolysis of the benzyl ester. | Use a milder base (e.g., K₂CO₃ instead of stronger bases) and avoid prolonged heating. Use anhydrous conditions. | |
| 3. Competing elimination reaction. | Use a non-hindered base and maintain a moderate reaction temperature. | |
| Difficult Product Purification | 1. Presence of unreacted starting materials. | Optimize the reaction stoichiometry and time to ensure complete conversion. |
| 2. Emulsion formation during aqueous work-up. | Add brine to the aqueous layer to break the emulsion. | |
| 3. Co-elution of product and byproducts during chromatography. | Try a different solvent system for column chromatography or consider an alternative purification method like crystallization. |
Data Presentation
The following table summarizes representative yields for the N-alkylation of primary amines with alkyl bromides under conditions analogous to those that could be used for this compound.
| Amine | Alkyl Bromide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | n-Butyl bromide | Et₃N | DMF | 20-25 | 9 | 76 | [1] |
| Benzylamine | n-Octyl bromide | Et₃N | DMF | 20-25 | 9 | 73 | [1] |
| DL-methyl benzyl amine | Benzyl bromide | Cs₂CO₃ | DMF | RT | 5 | >50 | [2] |
| Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | - | 96 |
Note: These are yields for analogous reactions and may differ for the specific alkylation of this compound.
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine with this compound
-
To a stirred solution of the secondary amine (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq.).
-
Add this compound (1.1 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Selective Mono-Alkylation of a Primary Amine with this compound
-
To a solution of the primary amine (1.0 eq.) in anhydrous DMF (0.2 M), add powdered cesium carbonate (1.0 eq.).[2]
-
Stir the mixture under a nitrogen atmosphere for 30 minutes at room temperature.[2]
-
Add this compound (1.2 eq.) dropwise with efficient stirring.[2]
-
Allow the reaction to proceed at room temperature for 5-14 hours, monitoring by TLC.[2]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the alkylation of amines with this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of Products from Reactions Involving 4-Bromobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 4-bromobutyric acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing unreacted 4-bromobutyric acid?
The most effective and widely used method is a liquid-liquid extraction using a mild aqueous base.[1][2][3] This technique leverages the acidic nature of the carboxylic acid group in 4-bromobutyric acid.
Q2: How does the basic extraction work to remove 4-bromobutyric acid?
When the organic reaction mixture is washed with an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), the 4-bromobutyric acid is deprotonated. This forms a water-soluble carboxylate salt, which then preferentially partitions into the aqueous layer, effectively separating it from the desired product in the organic layer.[1][2]
Q3: My product is also acidic. Can I still use a basic wash?
If your product is also acidic, the feasibility of a basic wash depends on the difference in acidity (pKa values) between your product and 4-bromobutyric acid. A carefully selected basic solution may allow for selective extraction.[4] However, if the acidities are too similar, other purification methods like column chromatography should be considered.
Q4: What are the alternative methods for purification if basic extraction is not suitable or sufficient?
If basic extraction is not effective, or if the product is an oil that won't crystallize, several other techniques can be employed:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1][5]
-
Recrystallization: This is suitable for solid products, provided there is a solvent in which the product and 4-bromobutyric acid have different solubilities at different temperatures.[6]
-
Distillation: This method is applicable for thermally stable and volatile liquid products.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): While often used for analysis, HPLC methods can be scaled up for purification.[7]
Troubleshooting Guides
Issue 1: Incomplete Removal of 4-Bromobutyric Acid After Basic Extraction
| Possible Cause | Troubleshooting Step |
| Insufficient amount of base | Increase the volume or concentration of the aqueous base solution. Ensure a stoichiometric excess of base relative to the estimated amount of unreacted 4-bromobutyric acid. |
| Inefficient mixing | During the extraction, ensure vigorous shaking of the separatory funnel to maximize the surface area between the organic and aqueous layers. |
| Emulsion formation | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Gentle swirling instead of vigorous shaking can also help prevent emulsions.[1] |
| Product is also extracted | If your product has some water solubility or is also acidic, it may be partially extracted into the aqueous layer. In this case, consider using a weaker base or switching to column chromatography. |
Issue 2: Difficulty in Separating 4-Bromobutyric Acid by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | The polarity of the eluent is critical. If the product and 4-bromobutyric acid are co-eluting, try a less polar solvent system to increase the separation. A gradient elution (gradually increasing the polarity of the eluent) can also be effective.[1] |
| Column overloading | Loading too much crude product onto the column will result in poor separation. Use an appropriate amount of silica gel for the amount of sample. |
| Incorrect column packing | A poorly packed column will have channels that lead to inefficient separation. Ensure the silica gel is packed uniformly. |
Comparison of Purification Methods
| Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Basic Liquid-Liquid Extraction | Difference in acidity and solubility of the resulting salt.[2][3] | Neutral or basic products, or products with significantly different acidity from 4-bromobutyric acid. | Fast, simple, and inexpensive.[8] | Not suitable for acidic products with similar pKa to 4-bromobutyric acid. Emulsions can be an issue.[1] |
| Column Chromatography | Differential adsorption onto a stationary phase based on polarity.[1] | A wide range of compounds, especially when extraction is ineffective. | High resolution separation is possible. Applicable to a wide range of compounds. | More time-consuming and requires larger volumes of solvent. |
| Recrystallization | Difference in solubility in a given solvent at different temperatures. | Solid products. | Can yield very pure crystalline products. | Finding a suitable solvent can be challenging. Not effective if impurities and product have similar solubility profiles.[6] |
| Distillation | Difference in boiling points. | Thermally stable, volatile liquid products.[1] | Effective for large-scale purification of suitable compounds. | Not suitable for non-volatile or thermally sensitive compounds. |
Experimental Protocols
Protocol 1: Removal of 4-Bromobutyric Acid by Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the aqueous solution should be roughly equal to the volume of the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
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Separation: Allow the layers to separate. The aqueous layer (containing the sodium 4-bromobutyrate salt) is typically the bottom layer, but this depends on the density of the organic solvent. Drain and collect the aqueous layer.
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Repeat: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the solvent to drain until it is just above the level of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and carefully load it onto the top of the silica gel.
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Elution: Add the eluent (a solvent or mixture of solvents of appropriate polarity) to the top of the column and begin collecting fractions.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for Basic Liquid-Liquid Extraction.
Caption: Workflow for Column Chromatography Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Bromobutyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 4-Bromobutyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijcea.org [ijcea.org]
Technical Support Center: Troubleshooting Hydrolysis of Benzyl 4-bromobutanoate During Workup
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing the hydrolysis of Benzyl 4-bromobutanoate during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a chemical intermediate featuring a benzyl ester and a reactive bromine atom. This dual functionality makes it a valuable building block in the synthesis of various pharmaceutical compounds and molecular probes.[1] Hydrolysis, the cleavage of the ester bond to form 4-bromobutanoic acid and benzyl alcohol, is a significant concern during aqueous workup as it reduces the yield of the desired product and introduces impurities that can complicate purification.
Q2: Under what conditions is this compound susceptible to hydrolysis?
Like most esters, this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of this reaction is significantly influenced by pH and temperature.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to its parent carboxylic acid and alcohol. This reaction is typically reversible.[2][3]
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Base-Catalyzed Hydrolysis (Saponification): This process, which uses a base like sodium hydroxide, is generally irreversible and leads to the formation of a carboxylate salt and an alcohol.[4][5] The benzyl ester group is particularly vulnerable to this reaction.[6]
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Temperature: The rate of hydrolysis increases with temperature. Therefore, performing workup steps at lower temperatures can help minimize unwanted side reactions.[7]
Q3: What are the signs of this compound hydrolysis in my experiment?
Common indicators of hydrolysis include:
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A lower than expected yield of the final product.
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The presence of 4-bromobutanoic acid and/or benzyl alcohol as impurities in the crude product, which can be detected by techniques such as NMR, GC-MS, or LC-MS.
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Changes in the pH of the aqueous layer during workup.
Troubleshooting Guide
This guide will help you identify the potential causes of this compound hydrolysis during workup and provide solutions to mitigate this issue.
| Observation/Problem | Potential Cause | Recommended Solution |
| Low product yield and presence of 4-bromobutanoic acid impurity. | Hydrolysis during aqueous workup. | Review your workup protocol. Key areas to check are the pH of your wash solutions, the duration of contact with aqueous layers, and the temperature at which the workup is performed. |
| Use of strong base (e.g., NaOH, KOH) for neutralization. | Base-catalyzed hydrolysis (saponification). | Use a milder base for neutralization, such as a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Monitor the neutralization by the cessation of gas evolution (CO₂). |
| Prolonged exposure to aqueous wash solutions. | Increased opportunity for hydrolysis. | Perform extractions and washes efficiently to minimize the contact time between the organic layer containing your product and the aqueous phase. Avoid letting the layers stand for extended periods before separation.[7] |
| Workup performed at room temperature or higher. | Elevated temperature accelerating hydrolysis. | Conduct the aqueous workup steps at a reduced temperature. Cooling the reaction mixture in an ice bath before and during quenching and washing can significantly slow down the rate of hydrolysis.[7] |
| Product degradation during purification. | Hydrolysis on silica gel during column chromatography. | While silica gel is generally acidic and can potentially catalyze hydrolysis if water is present in the eluent, this compound is typically stable to chromatography on silica gel using non-polar organic solvents.[8][9] Ensure your solvents are anhydrous. If you still suspect decomposition, you can use deactivated silica gel (e.g., by adding a small percentage of a neutral or basic modifier like triethylamine to your eluent) or an alternative stationary phase like alumina.[9] |
Quantitative Data Summary
| Condition | Relative Rate of Hydrolysis | Primary Hydrolysis Product | Notes |
| Strong Acid (e.g., 1M HCl), 50°C | Fast | 4-bromobutanoic acid | Reaction is reversible. |
| Strong Base (e.g., 1M NaOH), 25°C | Very Fast | Sodium 4-bromobutanoate | Reaction is irreversible (saponification).[4][5] |
| Mild Base (e.g., sat. NaHCO₃), 0-5°C | Slow | Sodium 4-bromobutanoate | Generally safe for workup if contact time is minimized. |
| Neutral Water, 25°C | Very Slow | 4-bromobutanoic acid | Hydrolysis in neutral water is generally slow at room temperature.[3] |
| Silica Gel (anhydrous eluent) | Negligible | - | Stable under standard column chromatography conditions. |
Experimental Protocols
Recommended Workup Protocol to Minimize Hydrolysis of this compound
This protocol is designed to isolate this compound while minimizing the risk of hydrolysis.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C using an ice bath.
-
Quenching (if applicable): If the reaction contains a reactive reagent, quench it by slowly adding a cold, neutral, or weakly acidic aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Neutralization: Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution portion-wise and vent the separatory funnel frequently to release any evolved CO₂ gas. Continue washing until gas evolution ceases.
-
Aqueous Wash: Wash the organic layer with cold water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine). This step helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.[7]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate).[8]
Visualization
Troubleshooting Workflow for this compound Hydrolysis
Caption: Troubleshooting decision tree for diagnosing and resolving the hydrolysis of this compound during workup.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
Preventing side product formation in amine alkylation with Benzyl 4-bromobutanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of amine alkylation, specifically when using Benzyl 4-bromobutanoate, and minimize the formation of unwanted side products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Alkylated Product and Formation of Multiple Products
Root Cause: The most common issue in the N-alkylation of primary and secondary amines is over-alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading to subsequent reactions that form di-alkylated products and quaternary ammonium salts.[1] This "runaway" reactivity can be difficult to control.
Solutions:
-
Control Stoichiometry: Employ a large excess of the starting amine relative to the this compound. This increases the probability that the alkylating agent will react with the starting amine rather than the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Add the this compound slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the electrophile, favoring the initial mono-alkylation step.
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Choice of Base: Utilize a non-nucleophilic, sterically hindered base to deprotonate the amine. Common choices include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). The base should be strong enough to deprotonate the starting amine but not so strong as to promote significant side reactions like elimination.
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Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free.
Issue 2: Formation of γ-Butyrolactone as a Side Product
Root Cause: The ester functionality in this compound introduces the possibility of an intramolecular cyclization reaction, especially in the presence of a strong base or nucleophilic amine. The amine can act as a nucleophile, attacking the ester carbonyl, or the reaction conditions can promote the formation of a carboxylate that then displaces the bromide to form γ-butyrolactone.
Solutions:
-
Moderate Reaction Temperature: Avoid excessively high temperatures, which can favor the intramolecular cyclization. It is advisable to start the reaction at room temperature and gently heat only if necessary.
-
Careful Selection of Base: Use a non-nucleophilic base to minimize direct attack on the ester carbonyl. Inorganic bases like potassium carbonate are often a good choice.
-
Monitor Reaction Progress: Closely monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and avoid prolonged exposure to conditions that may favor side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect when reacting an amine with this compound?
A1: The main side products are typically from over-alkylation, leading to di-alkylated and tri-alkylated amines, as well as the corresponding quaternary ammonium salts. Another potential side product is γ-butyrolactone, resulting from intramolecular cyclization of the alkylating agent. Elimination of HBr from the this compound to form an unsaturated ester is also a possibility under strongly basic conditions.
Q2: How can I selectively synthesize the mono-alkylated product?
A2: To favor mono-alkylation, you should use a significant excess of the starting amine (typically 3-5 equivalents or more) relative to the this compound. Additionally, the slow, dropwise addition of the alkylating agent to the amine solution is crucial. A "competitive deprotonation/protonation strategy" can also be employed, where the reaction is carried out with the amine hydrobromide salt and a base is added slowly. This ensures that the more basic secondary amine product remains protonated and less reactive.
Q3: What is the best way to purify the desired mono-alkylated product?
A3: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent will depend on the specific properties of your product. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective in separating the starting amine, the mono-alkylated product, and any di-alkylated byproducts.
Q4: Can I use an alternative method to avoid over-alkylation altogether?
A4: Yes, reductive amination is a widely used and often superior method for the controlled mono-alkylation of amines. This two-step, one-pot process involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method avoids the issue of the product being more nucleophilic than the starting material.
Data Presentation
The following tables provide representative data on how reaction conditions can influence the selectivity of mono-alkylation versus di-alkylation. While this compound is not the exact alkylating agent in these examples, the principles of controlling selectivity are directly applicable.
Table 1: Effect of Base on the Selectivity of N-Alkylation of Benzylamine Hydrobromide with n-Butylbromide
| Base (1 equiv.) | Solvent | Temperature (°C) | Time (h) | Selectivity (Mono:Di) | Yield (%) |
| Triethylamine | DMF | 20-25 | 9 | 87 : 9 | 76 |
| DIPEA | DMF | 20-25 | 8 | 89 : 8 | 77 |
| DMAP | DMF | 20-25 | 8 | 93 : 4 | 79 |
| DBU | DMF | 20-25 | 6 | 81 : 16 | 73 |
Data adapted from a study on the selective N-alkylation of primary amines.
Table 2: Effect of Solvent on the Selectivity of N-Alkylation of Benzylamine Hydrobromide with n-Butylbromide
| Solvent | Base (1 equiv.) | Temperature (°C) | Time (h) | Selectivity (Mono:Di) | Yield (%) |
| Acetonitrile | Triethylamine | 80 | 12 | - | 85 |
| DMSO | K₂CO₃ | 100 | 24 | - | 75 |
| DMF | Na₂CO₃ | 90 | 16 | - | 82 |
Data adapted from studies on the synthesis of N-substituted pyrrolidines and selective N-alkylation.[2]
Experimental Protocols
General Protocol for Selective Mono-N-Alkylation of a Primary Amine with this compound
Materials:
-
Primary Amine (5.0 mmol, 5.0 equiv.)
-
This compound (1.0 mmol, 1.0 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
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Acetonitrile (or DMF), anhydrous (10 mL)
-
Syringe pump
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (5.0 mmol) and anhydrous acetonitrile (8 mL).
-
Add potassium carbonate (2.0 mmol) to the stirred solution.
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In a separate vial, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (2 mL).
-
Using a syringe pump, add the solution of this compound to the amine solution over a period of 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired mono-alkylated product.
Mandatory Visualizations
Caption: Reaction pathways in amine alkylation with this compound.
Caption: Troubleshooting workflow for low yield in amine alkylation.
References
Recrystallization techniques for purifying Benzyl 4-bromobutanoate derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of solid derivatives of Benzyl 4-bromobutanoate. This compound itself is a colorless oil and thus not suitable for purification by recrystallization; however, its solid derivatives can be effectively purified using this technique.
Frequently Asked Questions (FAQs)
Q1: Can I purify this compound itself by recrystallization?
A1: No, this compound is a colorless oil at room temperature and does not have a melting point, but rather a boiling point of approximately 314.3°C at 760 mmHg.[1][2] Recrystallization is a purification technique for solid compounds.
Q2: What is the first step in developing a recrystallization protocol for a new solid derivative of this compound?
A2: The first and most critical step is solvent screening. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the basis for successful recrystallization.
Q3: What are some common solvents to try for recrystallizing this compound derivatives?
A3: Given that these are ester derivatives, a good starting point would be alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or ketones (like acetone). Often, a solvent pair, such as ethanol/water or ethyl acetate/hexane, is effective. In a solvent pair, one solvent readily dissolves the compound, while the other (the anti-solvent) is one in which the compound is poorly soluble.
Q4: My compound is colored, but I expect it to be white. How can I remove the colored impurities?
A4: If your solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration.
Q5: How can I maximize the yield of my recrystallized product?
A5: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve your compound.[3] After dissolution, allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This slow cooling promotes the formation of pure crystals and prevents the premature crashing out of your product along with impurities.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | 1. The melting point of the solid is lower than the boiling point of the solvent. 2. The compound is precipitating from a solution that is too supersaturated. 3. High concentration of impurities. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. 2. Use a larger volume of solvent to avoid high supersaturation upon cooling. 3. If impurities are the issue, consider a preliminary purification step like column chromatography before recrystallization. |
| Low recovery of the purified compound. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent that was not cold enough. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. During hot filtration, use a heated funnel and pre-heat the receiving flask to prevent the product from crystallizing on the filter paper or in the funnel stem. |
| The recrystallized product is not pure. | 1. The solution cooled too quickly, trapping impurities within the crystal lattice. 2. The chosen solvent is not appropriate for rejecting the specific impurities present. | 1. Repeat the recrystallization, ensuring a slow cooling rate. 2. Perform another recrystallization using a different solvent or solvent system. |
Quantitative Data
The following table provides representative solubility data for a hypothetical solid derivative of this compound in common recrystallization solvents. Actual values will vary depending on the specific derivative.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | < 0.1 | < 0.5 | Poor |
| Ethanol | 2.5 | 35.0 | Good |
| Acetone | 15.0 | 40.0 | Moderate (high solubility at RT) |
| Ethyl Acetate | 5.0 | 50.0 | Excellent |
| Hexane | < 0.1 | 1.0 | Poor (Good as an anti-solvent) |
| Toluene | 1.0 | 25.0 | Good |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a this compound Derivative
This protocol is a general guideline. The choice of solvent and volumes should be optimized based on preliminary solubility tests.
-
Dissolution: Place the crude solid derivative of this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a hot plate with stirring and add a small portion of the chosen solvent (e.g., ethanol, ~5 mL). Bring the solvent to a gentle boil. Continue to add the hot solvent in small portions until the solid has just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, add a small excess of hot solvent to the solution to prevent premature crystallization. Filter the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Protocol 2: Two-Solvent Recrystallization of a this compound Derivative
This method is useful when no single solvent has the ideal solubility characteristics. A common pair for esters is ethanol and water.
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude solid (e.g., 1.0 g) in the minimum amount of the "good" solvent (e.g., hot ethanol) with heating and stirring.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., hot water) dropwise until the solution becomes slightly and persistently cloudy (the cloud point).
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears, resulting in a saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4 and 5 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Visualizations
Caption: General workflow for the recrystallization of a solid compound.
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
References
Technical Support Center: Monitoring Benzyl 4-bromobutanoate Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of Benzyl 4-bromobutanoate synthesis via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the expected relative polarity and Rf value order for the starting materials and the product?
In a typical normal-phase TLC system (e.g., silica gel with an ethyl acetate/hexanes eluent), the polarity of the compounds determines their retention factor (Rf). More polar compounds interact more strongly with the polar silica gel and thus have lower Rf values.
-
4-Bromobutanoic acid: This is the most polar compound due to the carboxylic acid group, which can form strong hydrogen bonds with the silica gel. It will have the lowest Rf value.
-
Benzyl alcohol: The alcohol is less polar than the carboxylic acid but more polar than the ester product. It will have an intermediate Rf value.
-
This compound: The ester product is the least polar of the three main components and will therefore have the highest Rf value.
Q2: Which eluent system is recommended for monitoring this reaction?
A mixture of ethyl acetate and hexanes is a good starting point. A common mobile phase composition for separating compounds of this nature is 20-30% ethyl acetate in hexanes (e.g., a 1:4 or 3:7 ratio of ethyl acetate to hexanes). You may need to adjust this ratio to achieve optimal separation, where the Rf of the product is ideally between 0.3 and 0.5.
Q3: How can I visualize the spots on the TLC plate?
Not all compounds are visible to the naked eye. Here are common visualization techniques:
-
UV Light (254 nm): Benzyl alcohol and this compound contain a benzene ring and are UV-active, appearing as dark spots on a fluorescent green background.[1] 4-bromobutanoic acid is not UV-active.
-
Potassium Permanganate (KMnO4) Stain: This stain reacts with compounds that can be oxidized. Benzyl alcohol will show up as a yellow-brown spot on a purple background. The product, this compound, may also be weakly visualized.
-
p-Anisaldehyde Stain: This is a good general stain for many functional groups. Benzyl alcohol should produce a colored spot upon heating.
-
Iodine Chamber: An iodine chamber can be used for general visualization, as iodine complexes with many organic compounds to produce brownish spots. However, this method is not always effective for alkyl halides.[2]
Q4: My 4-bromobutanoic acid spot is streaking badly. What can I do?
Streaking of carboxylic acids on silica TLC plates is a common issue.[3][4] This is due to strong interactions with the acidic silica gel. To resolve this, you can add a small amount of a polar, acidic solvent to your eluent system, such as 0.5-1% acetic acid. This helps to saturate the active sites on the silica gel and allows the carboxylic acid to move up the plate as a more defined spot.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample solution is too dilute. 2. The chosen visualization method is not suitable for the compounds. 3. The spotting line was below the solvent level in the developing chamber. | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a combination of visualization techniques (e.g., UV light followed by a chemical stain). 3. Ensure the spotting line is always above the eluent level in the chamber. |
| Spots are streaked or appear as vertical smears. | 1. The sample is too concentrated (overloaded). 2. The compound is highly polar and interacting strongly with the silica gel (common for 4-bromobutanoic acid). 3. The sample was not fully dry when the plate was placed in the developing chamber. | 1. Dilute the sample before spotting. 2. For the 4-bromobutanoic acid, add 0.5-1% acetic acid to the eluent. 3. Ensure the solvent from spotting has completely evaporated before developing the plate. |
| The spots for the starting material and product are too close together (poor separation). | 1. The eluent system is not optimized. | 1. Adjust the polarity of the eluent. If the spots are too high on the plate (high Rf), decrease the polarity (add more hexanes). If they are too low (low Rf), increase the polarity (add more ethyl acetate). |
| The solvent front is uneven. | 1. The TLC plate was not placed vertically in the chamber. 2. The bottom of the TLC plate is not flat. | 1. Ensure the plate is standing straight in the developing chamber. 2. Make sure the bottom edge of the plate is smooth and even. |
| All spots are at the top of the plate. | 1. The eluent is too polar. | 1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (hexanes). |
| All spots remain at the baseline. | 1. The eluent is not polar enough. | 1. Increase the polarity of the eluent by increasing the proportion of the polar solvent (ethyl acetate). |
Quantitative Data Summary
The following table provides estimated Rf values for the key components in a this compound synthesis reaction. These values are approximate and can vary based on the exact TLC plate, chamber saturation, and temperature.
| Compound | Structure | Typical Rf Value * | Polarity |
| 4-Bromobutanoic Acid | Br-(CH₂)₃-COOH | ~ 0.1 - 0.2 | High |
| Benzyl Alcohol | C₆H₅CH₂OH | ~ 0.3 - 0.4 | Medium |
| This compound | Br-(CH₂)₃-COOCH₂C₆H₅ | ~ 0.6 - 0.7 | Low |
*In 30% Ethyl Acetate / 70% Hexanes on a standard silica gel plate.
Experimental Protocol: Monitoring Reaction Progress by TLC
1. Preparation of the TLC Chamber: a. Pour a small amount (to a depth of about 0.5 cm) of the prepared eluent (e.g., 30% ethyl acetate in hexanes) into the developing chamber. b. Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. c. Cover the chamber and allow it to equilibrate for 5-10 minutes.
2. Spotting the TLC Plate: a. With a pencil, gently draw a thin starting line about 1 cm from the bottom of a silica gel TLC plate. b. Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn). c. Using a capillary tube, take a small amount of a dilute solution of your starting materials (a mixture of 4-bromobutanoic acid and benzyl alcohol) and spot it on the 'SM' lane. d. Take a small aliquot from your reaction vessel and spot it on the 'Rxn' lane. e. For the 'Co' lane, first spot the starting material mixture, let it dry, and then spot the reaction mixture on top of it. f. Ensure all spots are small and concentrated, and allow them to dry completely.
3. Developing the TLC Plate: a. Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level. b. Cover the chamber and allow the solvent to travel up the plate. c. Remove the plate when the solvent front is about 1 cm from the top. d. Immediately mark the solvent front with a pencil.
4. Visualization: a. Allow the plate to dry completely. b. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. c. If necessary, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize any UV-inactive spots. Dip the plate in the stain and gently heat it with a heat gun until spots appear.
5. Analysis: a. The reaction is complete when the spot corresponding to the limiting reactant (typically the 4-bromobutanoic acid or benzyl alcohol) is no longer visible in the 'Rxn' lane, and a new spot corresponding to the product (this compound) is prominent. b. Calculate the Rf values for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common TLC issues.
References
Validation & Comparative
Comparative Analysis of Benzyl 4-bromobutanoate Synthesis: A Guide to Product Characterization by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like Benzyl 4-bromobutanoate requires rigorous characterization to ensure purity and identify potential byproducts. This guide provides a comparative analysis of the common synthetic routes to this compound and details the NMR spectroscopic characterization of the target molecule and potential impurities.
Two primary methods for the synthesis of this compound are prevalent in laboratory and industrial settings: the acylation of benzyl alcohol with 4-bromobutanoyl chloride and the Fischer esterification of 4-bromobutanoic acid with benzyl alcohol. While both routes can yield the desired product, they are susceptible to the formation of various side products. Understanding the NMR signatures of these impurities is crucial for reaction monitoring, purification, and quality control.
Synthetic Pathways and Potential Byproducts
The reaction of 4-bromobutanoyl chloride with benzyl alcohol is a rapid and efficient method, often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Conversely, the acid-catalyzed esterification of 4-bromobutanoic acid with benzyl alcohol is an equilibrium-driven process that typically requires the removal of water to achieve high yields.
A number of side reactions can occur in both methodologies. In the acyl chloride route, unreacted starting materials and the formation of dibenzyl ether from the self-condensation of benzyl alcohol are possible impurities. The bifunctional nature of 4-bromobutanoyl chloride also presents the possibility of intramolecular cyclization to form cyclobutanone or elimination reactions under strongly basic conditions. In the Fischer esterification, incomplete conversion leaves unreacted starting materials. Furthermore, the bromo-substituent can undergo hydrolysis or elimination under certain conditions, leading to the formation of benzyl 4-hydroxybutanoate or unsaturated esters, respectively. Intramolecular cyclization of the starting acid or the product can also lead to the formation of gamma-butyrolactone.
Figure 1. Synthetic pathways for this compound and potential side products.
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound and its reaction mixtures. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the target product and potential impurities.
Table 1: ¹H NMR Data of this compound and Potential Impurities (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.40-7.28 (m, 5H, Ar-H), 5.13 (s, 2H, Ar-CH₂), 3.45 (t, 2H, CH₂-Br), 2.55 (t, 2H, CO-CH₂), 2.20 (p, 2H, CH₂-CH₂-CH₂) |
| Benzyl Alcohol | 7.40-7.25 (m, 5H, Ar-H), 4.68 (s, 2H, Ar-CH₂), 1.95 (br s, 1H, OH) |
| 4-Bromobutanoic Acid | 10.5 (br s, 1H, COOH), 3.48 (t, 2H, CH₂-Br), 2.59 (t, 2H, CO-CH₂), 2.23 (p, 2H, CH₂-CH₂-CH₂) |
| 4-Bromobutanoyl Chloride | 3.55 (t, 2H, CH₂-Br), 3.18 (t, 2H, CO-CH₂), 2.29 (p, 2H, CH₂-CH₂-CH₂) |
| Dibenzyl Ether | 7.38-7.25 (m, 10H, Ar-H), 4.58 (s, 4H, Ar-CH₂) |
| Benzyl Bromide | 7.42-7.28 (m, 5H, Ar-H), 4.49 (s, 2H, Ar-CH₂) |
| gamma-Butyrolactone | 4.35 (t, 2H, O-CH₂), 2.50 (t, 2H, CO-CH₂), 2.29 (p, 2H, CH₂-CH₂-CH₂) |
| Benzyl 4-hydroxybutanoate | 7.39-7.27 (m, 5H, Ar-H), 5.12 (s, 2H, Ar-CH₂), 3.68 (t, 2H, CH₂-OH), 2.45 (t, 2H, CO-CH₂), 1.93 (p, 2H, CH₂-CH₂-CH₂) |
Table 2: ¹³C NMR Data of this compound and Potential Impurities (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 172.5 (C=O), 135.8 (Ar-C), 128.6, 128.3, 128.2 (Ar-CH), 66.4 (Ar-CH₂), 33.1 (CH₂-Br), 32.8 (CO-CH₂), 27.7 (CH₂-CH₂-CH₂) |
| Benzyl Alcohol | 141.0 (Ar-C), 128.5, 127.6, 127.0 (Ar-CH), 65.2 (Ar-CH₂) |
| 4-Bromobutanoic Acid | 178.9 (C=O), 33.0 (CH₂-Br), 32.9 (CO-CH₂), 27.8 (CH₂-CH₂-CH₂) |
| 4-Bromobutanoyl Chloride | 172.8 (C=O), 45.9 (CO-CH₂), 31.9 (CH₂-Br), 27.1 (CH₂-CH₂-CH₂) |
| Dibenzyl Ether | 138.2 (Ar-C), 128.4, 127.8, 127.6 (Ar-CH), 72.2 (Ar-CH₂) |
| Benzyl Bromide | 137.9 (Ar-C), 129.0, 128.7, 128.6 (Ar-CH), 33.8 (Ar-CH₂) |
| gamma-Butyrolactone | 177.8 (C=O), 69.1 (O-CH₂), 29.7 (CO-CH₂), 22.3 (CH₂-CH₂-CH₂) |
| Benzyl 4-hydroxybutanoate | 173.5 (C=O), 136.0 (Ar-C), 128.5, 128.2, 128.1 (Ar-CH), 66.2 (Ar-CH₂), 61.8 (CH₂-OH), 30.5 (CO-CH₂), 24.8 (CH₂-CH₂-CH₂) |
Experimental Protocols
Synthesis of this compound via Acyl Chloride
Materials:
-
4-Bromobutanoyl chloride
-
Benzyl alcohol
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add pyridine (1.2 eq) followed by the slow, dropwise addition of 4-bromobutanoyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.
Figure 2. Workflow for the synthesis of this compound via the acyl chloride route.
Synthesis of this compound via Fischer Esterification
Materials:
-
4-Bromobutanoic acid
-
Benzyl alcohol
-
Toluene or other suitable solvent for azeotropic removal of water
-
Concentrated sulfuric acid or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-bromobutanoic acid (1.0 eq), benzyl alcohol (1.2-2.0 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or by the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.
Alternative Synthetic Methods
While the two methods described are the most common, other approaches to synthesize this compound exist. These include:
-
Transesterification: Reaction of a simple ester of 4-bromobutanoic acid (e.g., methyl 4-bromobutanoate) with benzyl alcohol in the presence of a suitable catalyst.
-
Mitsunobu Reaction: Reaction of 4-bromobutanoic acid with benzyl alcohol using triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This method is generally mild but generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that need to be removed.
-
Alkylation of a Carboxylate Salt: Reaction of a salt of 4-bromobutanoic acid (e.g., sodium or cesium salt) with benzyl bromide.
The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the sensitivity of other functional groups in the molecule. Careful analysis of the reaction products by NMR spectroscopy is essential in all cases to ensure the desired product quality.
A Comparative Analysis of the Reactivity of Benzyl 4-bromobutanoate and Ethyl 4-bromobutanoate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes and yields. Alkyl halides, in particular, are fundamental building blocks that undergo a variety of transformations, with nucleophilic substitution being one of the most crucial. This guide provides a detailed comparison of the reactivity of two such alkyl halides: Benzyl 4-bromobutanoate and Ethyl 4-bromobutanoate. The analysis is grounded in fundamental principles of organic chemistry and is supported by proposed experimental protocols for empirical validation.
Executive Summary
This compound is anticipated to exhibit significantly higher reactivity in nucleophilic substitution reactions compared to Ethyl 4-bromobutanoate. This heightened reactivity is attributed to the electronic stabilization provided by the benzyl group, which can facilitate both Sₙ1 and Sₙ2 reaction pathways. In contrast, Ethyl 4-bromobutanoate, a primary alkyl halide, is expected to react predominantly through the Sₙ2 mechanism, with its reactivity being typical for this class of compounds. This guide will delve into the mechanistic underpinnings of these differences and provide methodologies for their quantitative comparison.
Data Presentation: A Comparative Overview
The following table summarizes the key properties and expected reactivity of this compound and Ethyl 4-bromobutanoate in nucleophilic substitution reactions.
| Feature | This compound | Ethyl 4-bromobutanoate |
| Structure | ||
| CAS Number | 126430-46-4[1] | 2969-81-5[2] |
| Molecular Formula | C₁₁H₁₃BrO₂[1] | C₆H₁₁BrO₂[2] |
| Molecular Weight | 257.12 g/mol | 195.05 g/mol [2] |
| Predicted Major Reaction Pathway(s) | Sₙ1 and Sₙ2 | Sₙ2 |
| Relative Reactivity in Sₙ1 Reactions | High | Very Low |
| Relative Reactivity in Sₙ2 Reactions | High | Moderate |
| Key Reactivity-Influencing Factor | Resonance stabilization of the carbocation (Sₙ1) and transition state (Sₙ2) by the benzyl group. | Steric accessibility of the primary carbon. |
Mechanistic Insights
The difference in reactivity between the two compounds can be rationalized by considering the transition states and intermediates involved in Sₙ1 and Sₙ2 reactions.
Sₙ1 Pathway
The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation. This compound can form a resonance-stabilized benzylic carbocation upon departure of the bromide leaving group. This delocalization of the positive charge across the benzene ring significantly lowers the activation energy for the Sₙ1 pathway, making it a viable mechanism.
Conversely, Ethyl 4-bromobutanoate would form a highly unstable primary carbocation, which is energetically unfavorable. Therefore, it is highly unlikely to react via the Sₙ1 mechanism.
Sₙ2 Pathway
The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an Sₙ2 reaction is sensitive to steric hindrance around the reaction center.
Both this compound and Ethyl 4-bromobutanoate are primary alkyl halides, which are generally favored for Sₙ2 reactions due to minimal steric hindrance. However, the benzylic position in this compound offers an additional advantage. The p-orbitals of the benzene ring can overlap with the p-orbital of the carbon undergoing substitution in the trigonal bipyramidal transition state. This overlap delocalizes the developing negative charge, thereby stabilizing the transition state and accelerating the reaction rate compared to a simple primary alkyl halide like Ethyl 4-bromobutanoate.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and Ethyl 4-bromobutanoate, the following experimental protocols are proposed.
Experiment 1: Determination of Sₙ2 Reaction Rates with Sodium Iodide
Objective: To compare the relative rates of the Sₙ2 reaction of this compound and Ethyl 4-bromobutanoate with sodium iodide in acetone.
Materials:
-
This compound
-
Ethyl 4-bromobutanoate
-
Sodium Iodide
-
Anhydrous Acetone
-
Standardized Sodium Thiosulfate solution
-
Starch indicator solution
-
Deionized water
-
Reaction vials, pipettes, burette, stopwatch, thermostated water bath
Procedure:
-
Prepare equimolar solutions of this compound, Ethyl 4-bromobutanoate, and Sodium Iodide in anhydrous acetone.
-
In separate reaction vials, mix the Sodium Iodide solution with each of the bromoester solutions at a constant temperature (e.g., 25°C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of deionized water.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator to determine the extent of the reaction.
-
Plot the concentration of the bromoester versus time for each reaction.
-
Determine the initial rate of reaction for both compounds. The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction.
Experiment 2: Solvolysis to Determine Sₙ1 Reactivity
Objective: To compare the relative rates of solvolysis (an Sₙ1 reaction) of this compound and Ethyl 4-bromobutanoate.
Materials:
-
This compound
-
Ethyl 4-bromobutanoate
-
80:20 Ethanol:Water solvent mixture
-
Standardized Sodium Hydroxide solution
-
Phenolphthalein indicator
-
Reaction vials, pipettes, burette, stopwatch, thermostated water bath
Procedure:
-
Prepare solutions of known concentration for both this compound and Ethyl 4-bromobutanoate in the 80:20 ethanol:water solvent.
-
Place the reaction vials in a thermostated water bath (e.g., 50°C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Titrate the aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator to determine the amount of HBr produced.
-
Plot the concentration of HBr produced versus time for each reaction.
-
The initial rate of the reaction will be proportional to the initial slope of the curve. The first-order rate constant (k) can be determined from the integrated rate law for a first-order reaction.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
A Comparative Guide to Alkylating Agents: Alternatives to Benzyl 4-bromobutanoate
For researchers and professionals in organic synthesis and drug development, the selection of an appropriate alkylating agent is paramount for the efficient construction of carbon-carbon and carbon-heteroatom bonds. Benzyl 4-bromobutanoate is a commonly utilized reagent for introducing a 4-benzyloxycarbonylbutyl moiety. However, its reactivity can be suboptimal in certain applications. This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their relative performance based on established principles of organic chemistry and supported by representative experimental data.
The Critical Role of the Leaving Group in Alkylation Reactions
The alkylation reactions discussed herein are primarily bimolecular nucleophilic substitution (SN2) reactions. The rate of an SN2 reaction is significantly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own after departing with the pair of electrons from its bond with the electrophilic carbon. In general, the conjugate bases of strong acids are excellent leaving groups.
The reactivity of the leaving group in SN2 reactions generally follows the trend:
I⁻ > TsO⁻ (tosylate) > MsO⁻ (mesylate) > Br⁻ > Cl⁻
This trend is directly correlated with the acidity of their respective conjugate acids (HI > TsOH > MsOH > HBr > HCl). A more stable anion (weaker base) is a better leaving group, as it is more capable of stabilizing the negative charge it acquires during the reaction.
Quantitative Comparison of Alkylating Reagents
The following table provides a semi-quantitative comparison of this compound with its chloro, iodo, tosyl, and mesyl analogs for a typical SN2 alkylation of a soft nucleophile, such as the enolate of diethyl malonate. The relative reaction rates are normalized to that of this compound.
| Reagent | Leaving Group | Relative Rate (krel) | Typical Yield (%) | pKa of Conjugate Acid |
| Benzyl 4-chlorobutanoate | Cl⁻ | ~0.01 | 40-60 | -7 |
| This compound | Br⁻ | 1 | 70-85 | -9 |
| Benzyl 4-iodobutanoate | I⁻ | ~30 | 85-95 | -10 |
| Benzyl 4-(tosyloxy)butanoate | TsO⁻ | ~50 | 90-98 | -2.8 |
| Benzyl 4-(mesyloxy)butanoate | MsO⁻ | ~30 | 90-98 | -1.9 |
Note: The relative rates and typical yields are estimates based on general principles of SN2 reactivity and may vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
General Procedure for the Alkylation of Diethyl Malonate
This protocol is a representative example of an alkylation reaction using the discussed reagents.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol or another suitable solvent
-
Benzyl 4-substituted-butanoate (e.g., this compound)
-
Diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at room temperature is added diethyl malonate (1.0 equivalent) dropwise.
-
The resulting solution is stirred for 30 minutes to ensure complete formation of the enolate.
-
The Benzyl 4-substituted-butanoate (1.0 equivalent) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.
-
The crude product is purified by column chromatography on silica gel to yield the desired alkylated product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the alkylation of diethyl malonate with a Benzyl 4-substituted-butanoate.
Caption: General experimental workflow for the alkylation of diethyl malonate.
Relevance in Drug Discovery: Histone Deacetylase (HDAC) Inhibition
The butanoate moiety is a key structural feature in several classes of bioactive molecules, including inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer. Many HDAC inhibitors consist of three key components: a zinc-binding group, a linker, and a cap group. The 4-benzyloxycarbonylbutyl group can serve as a precursor to the linker and cap regions of these inhibitors.
The diagram below illustrates a simplified signaling pathway involving HDACs and the mechanism of action of an HDAC inhibitor.
Mass Spectrometry Analysis of Benzyl 4-bromobutanoate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is critical. Benzyl 4-bromobutanoate and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. Mass spectrometry (MS) coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) offers powerful tools for the identification, quantification, and structural elucidation of these compounds.
This guide provides an objective comparison of mass spectrometry-based analytical strategies for this compound derivatives. It includes a discussion of sample preparation, chromatographic separation, ionization techniques, and fragmentation analysis, supported by representative data and detailed experimental protocols.
Comparison of Analytical Platforms: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is a critical first step in developing an analytical method for this compound derivatives. The selection depends on the physicochemical properties of the specific derivative, such as volatility and thermal stability.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Applicability to this compound Derivatives | Suitable for volatile and thermally stable derivatives. May require derivatization for polar compounds. | Highly versatile and suitable for a wide range of polar, non-volatile, and thermally labile derivatives. |
| Ionization Techniques | Primarily Electron Ionization (EI) and Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and others. ESI and APCI are common choices.[1][2][3] |
| Fragmentation | EI provides extensive and reproducible fragmentation patterns, useful for structural elucidation and library matching. | Softer ionization techniques (e.g., ESI) often produce prominent molecular ions with less fragmentation. Tandem MS (MS/MS) is used to induce and control fragmentation for structural information. |
| Sample Derivatization | May be necessary to increase volatility and improve chromatographic behavior. | Often not required, but can be used to enhance ionization efficiency for certain compounds. |
| Advantages | High chromatographic resolution, established libraries for compound identification. | Broad applicability, suitable for complex matrices, soft ionization preserves the molecular ion. |
| Limitations | Limited to volatile and thermally stable compounds. | Can be affected by matrix effects and ion suppression.[4] |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is crucial for accurate and reproducible results. The following is a general protocol that can be adapted for specific this compound derivatives.
Materials:
-
This compound derivative sample
-
High-purity solvent (e.g., acetonitrile, methanol, or dichloromethane)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable high-purity solvent to a stock concentration of 1 mg/mL.
-
Dilution: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to the desired concentration range for calibration curves.
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into autosampler vials before analysis to remove any particulate matter.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-550
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5]
LC-MS/MS Analysis Protocol
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive or negative, or Atmospheric Pressure Chemical Ionization (APCI), depending on the derivative.
-
Capillary Voltage: 3.0 kV (ESI)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[6]
Ionization Techniques for LC-MS: ESI vs. APCI
The choice between ESI and APCI is crucial for achieving optimal sensitivity in LC-MS analysis.
| Ionization Technique | Principle | Best Suited For | This compound Derivatives |
| Electrospray Ionization (ESI) | A soft ionization technique where a high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[7] | Polar to moderately polar, and thermally labile molecules. Well-suited for large biomolecules.[4] | Derivatives with polar functional groups that can readily accept or lose a proton. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where the analyte is vaporized and then ionized by corona discharge.[7] | Less polar to nonpolar, and thermally stable molecules. Better for compounds that are not easily ionized by ESI.[4] | Less polar derivatives that are volatile enough to be vaporized in the ion source. |
Expected Fragmentation Patterns
Understanding the fragmentation patterns is key to structural elucidation. This compound and its derivatives will exhibit characteristic fragmentation based on their functional groups. The presence of bromine is readily identified by the characteristic isotopic pattern of M+ and M+2 peaks with nearly equal intensity.[8]
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
McLafferty Rearrangement: A common rearrangement for esters containing a gamma-hydrogen.
-
Loss of the Benzyl Group: Cleavage of the benzylic C-O bond to form a stable benzyl cation (m/z 91).
-
Loss of the Bromoalkyl Chain: Cleavage of the ester bond can lead to the loss of the 4-bromobutanoate moiety.
Table of Expected Fragments for this compound:
| Fragment Ion | m/z (for 79Br/81Br) | Description |
| [M]+• | 256/258 | Molecular ion |
| [M - OCH2Ph]+ | 149/151 | Loss of the benzyloxy group |
| [CH2Ph]+ | 91 | Benzyl cation (tropylium ion) |
| [C4H6BrO]+ | 149/151 | Fragment from cleavage of the ester bond |
| [M - Br]+ | 177 | Loss of the bromine radical |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound derivatives.
Caption: General workflow for the mass spectrometry analysis of this compound derivatives.
Logical Relationship for Method Selection
The decision-making process for selecting the appropriate analytical method is outlined in the diagram below.
Caption: Decision tree for selecting the appropriate mass spectrometry method.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. perkinelmer.com.ar [perkinelmer.com.ar]
- 4. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 5. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microsaic.com [microsaic.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Comparative Guide for Purity Assessment of Synthesized Benzyl 4-bromobutanoate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized Benzyl 4-bromobutanoate. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound (CAS 126430-46-4) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API).[3] The synthesis of this compound typically involves the esterification of 4-bromobutyric acid with benzyl alcohol or the reaction of 4-bromobutanoyl chloride with benzyl alcohol.[4][5][6] Potential impurities can include unreacted starting materials, by-products from side reactions, and degradation products. This guide focuses on HPLC as a primary method for purity assessment and compares it with alternative techniques.
HPLC Method for Purity Assessment
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method using a C18 column is proposed for the purity assessment.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[7] |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Gradient | 50% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL |
Experimental Protocol: HPLC Purity Assay
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile to obtain a concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile to obtain a concentration of 1 mg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Run the gradient program as described in Table 1.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the synthesized sample by the area normalization method.
-
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the purity assessment of this compound.
Table 2: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, sensitive, suitable for non-volatile compounds. | Requires reference standards for identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility followed by mass-based detection. | High sensitivity, provides structural information for impurity identification.[8][9] | Not suitable for thermally labile compounds, may require derivatization.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis. | Lower resolution and sensitivity, not quantitative.[10] |
Workflow for Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC with UV detection is a highly suitable and robust method. It offers excellent resolution and sensitivity for the separation of the main compound from its potential process-related impurities. While GC-MS and NMR provide valuable structural information for impurity identification, they are often more resource-intensive for routine quality control. TLC can be a useful tool for rapid, qualitative checks during the synthesis and purification process. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitation, impurity identification, and available instrumentation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C11H13BrO2 | CID 3832489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 126430-46-4 [chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. This compound | CAS#:126430-46-4 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. flinnsci.com [flinnsci.com]
A Comparative Analysis of Benzyl 4-bromobutanoate and Other Benzyl Halides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials is critical for efficient and predictable reaction outcomes. Benzyl halides are a cornerstone class of reagents frequently employed in nucleophilic substitution reactions to introduce the versatile benzyl moiety into a wide range of molecular scaffolds. This guide provides an objective comparison of the reactivity of Benzyl 4-bromobutanoate against two of the most common benzyl halides, Benzyl Bromide and Benzyl Chloride, in the context of bimolecular nucleophilic substitution (SN2) reactions. This analysis is supported by available experimental data and established principles of physical organic chemistry to inform substrate selection in research and development.
Executive Summary of Reactivity
Benzyl halides are highly reactive substrates in nucleophilic substitution reactions due to the ability of the adjacent phenyl group to stabilize the transition state of both SN1 and SN2 pathways.[1] For primary benzylic halides, such as those discussed herein, the SN2 mechanism is often favored, particularly with good nucleophiles in polar aprotic solvents.[1] The reactivity of these halides is primarily governed by the nature of the leaving group and the electronic environment of the benzylic carbon.
Key Findings:
-
Leaving Group Dominance: The identity of the halide is the most significant factor influencing the reaction rate. Bromide is a substantially better leaving group than chloride, leading to significantly faster reaction rates for benzyl bromides compared to benzyl chlorides.
-
This compound Reactivity: The reactivity of this compound is anticipated to be very similar to that of unsubstituted Benzyl Bromide. The ester functionality in the butanoate chain is sufficiently removed from the benzylic carbon to exert only a negligible electronic effect on the reaction center.
-
Substrate Selection: For applications requiring high reactivity and rapid conversion, this compound and Benzyl Bromide are superior choices over Benzyl Chloride. The choice between this compound and Benzyl Bromide will likely depend on the desired functionality in the final product rather than a significant difference in reactivity at the benzylic position.
Quantitative Reactivity Comparison
| Compound | Structure | Leaving Group | Second-Order Rate Constant (k, M⁻¹s⁻¹) with KI in Acetone at ~25°C | Relative Rate |
| Benzyl Chloride | C₆H₅CH₂Cl | Cl⁻ | 1.5 x 10⁻³[2] | 1 |
| Benzyl Bromide | C₆H₅CH₂Br | Br⁻ | ~1.5 x 10⁻¹ - 1.5 x 10⁻² (Estimated) | ~10 - 100 |
| This compound | C₆H₅CH₂OOC(CH₂)₃Br | Br⁻ | ~1.5 x 10⁻¹ - 1.5 x 10⁻² (Estimated) | ~10 - 100 |
Note on Estimated Data: The rate constants for Benzyl Bromide and this compound are estimations. The leaving group ability of bromide is generally considered to be 10 to 100 times greater than that of chloride in SN2 reactions. The reactivity of this compound is expected to be nearly identical to that of Benzyl Bromide because the ester group is insulated from the benzylic carbon by a three-carbon aliphatic chain, minimizing any inductive or resonance effects on the reaction center.
Factors Influencing Reactivity
The enhanced reactivity of benzylic halides can be attributed to the stabilization of the SN2 transition state. The p-orbitals of the phenyl ring overlap with the p-orbital of the benzylic carbon undergoing substitution, delocalizing the electron density of the transition state and lowering the activation energy.[3]
The primary determinant of reactivity among the compared benzyl halides is the carbon-halogen bond strength. The C-Br bond is weaker and more polarizable than the C-Cl bond, making the bromide ion a better leaving group.[4]
Experimental Protocols
The determination of reaction kinetics for nucleophilic substitution reactions is crucial for a quantitative understanding of substrate reactivity. Below are detailed methodologies for two common techniques used to measure reaction rates.
Kinetic Analysis via ¹H NMR Spectroscopy
This method allows for the direct monitoring of the consumption of reactants and the formation of products over time.
Protocol:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the benzyl halide (e.g., 0.1 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., acetone-d₆).
-
Initiation of Reaction: Add a known concentration of the nucleophile (e.g., potassium iodide, 0.15 M) to the NMR tube, vortex briefly, and immediately place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The temperature of the probe should be maintained at a constant value (e.g., 25 °C).
-
Data Analysis: Integrate the signals corresponding to a unique proton on the starting material and the product, as well as the signal from the internal standard.
-
Concentration Calculation: The concentration of the reactant and product at each time point can be calculated relative to the constant concentration of the internal standard.
-
Rate Constant Determination: Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if the nucleophile is in excess), the slope of the line will be -kobs. The second-order rate constant (k) can then be calculated by dividing kobs by the concentration of the nucleophile.
Kinetic Analysis via Conductometric Method (for Solvolysis Reactions)
This technique is suitable for solvolysis reactions where ions are produced, leading to a change in the conductivity of the solution.
Protocol:
-
Solution Preparation: Prepare a solution of the benzyl halide in the desired solvent (e.g., aqueous acetone).
-
Conductivity Measurement: Place the solution in a thermostated cell equipped with a conductivity probe.
-
Data Recording: Record the conductance of the solution over time as the solvolysis reaction proceeds, generating halide ions.
-
Rate Constant Determination: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the conductance at the completion of the reaction. The slope of this line will be -k.[5]
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SN2 reaction pathway and a general experimental workflow for kinetic analysis.
Caption: SN2 reaction pathway for a benzyl halide.
Caption: General workflow for kinetic analysis.
Conclusion
The choice between this compound, Benzyl Bromide, and Benzyl Chloride for nucleophilic substitution reactions should be guided by the desired reactivity and the functional handles required in the target molecule. Both this compound and Benzyl Bromide exhibit significantly higher reactivity compared to Benzyl Chloride due to the superior leaving group ability of the bromide ion. The ester moiety in this compound is sterically and electronically distant from the benzylic carbon, resulting in reactivity that is expected to be nearly identical to that of unsubstituted Benzyl Bromide. For synthetic routes where high reaction rates are paramount, the bromo-substituted benzyl compounds are the preferred reagents. This guide provides the foundational data and experimental context to assist researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Analysis of Leaving Groups in 4-Substituted Butanoate Esters for Cyclization Reactions
For Immediate Publication
[City, State] – [Date] – A new guide offering a comparative analysis of leaving groups in 4-substituted butanoate esters has been published, providing critical data for researchers and professionals in drug development and organic synthesis. This guide focuses on the intramolecular nucleophilic substitution that leads to the formation of γ-butyrolactone, a common structural motif in biologically active molecules. The study highlights the significant impact of the leaving group on reaction rates and yields, providing a quantitative basis for substrate selection and reaction optimization.
The efficiency of the intramolecular cyclization of 4-substituted butanoate esters is heavily dependent on the nature of the leaving group at the C4 position. A good leaving group is essential for a facile reaction, as it must be able to stabilize the negative charge that develops as the bond to the carbon atom breaks. This ability is inversely correlated with the basicity of the leaving group; weaker bases are generally better leaving groups.
This guide compares common leaving groups such as halides (Iodide, Bromide, Chloride) and sulfonates (Tosylate, Mesylate). The relative reactivity of these groups dictates the speed and efficiency of the formation of γ-butyrolactone.
Comparative Performance of Leaving Groups
The rate of cyclization is a direct measure of the leaving group's ability. Experimental data, while not available for a single, comprehensive study on simple 4-substituted butanoate esters under identical conditions, can be compiled and compared from various sources studying similar intramolecular SN2 reactions. The general trend for leaving group ability is well-established in the literature.
Below is a summary of the expected relative reaction rates based on the principles of physical organic chemistry.
| Leaving Group | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (qualitative) |
| Tosylate | -OTs | TsOH | ~ -2.8 | Very Fast |
| Iodide | -I | HI | ~ -10 | Fast |
| Bromide | -Br | HBr | ~ -9 | Moderate |
| Chloride | -Cl | HCl | ~ -7 | Slow |
Note: The pKa values are for the conjugate acids of the leaving groups. A lower pKa indicates a stronger acid and therefore a weaker, more stable conjugate base, which makes for a better leaving group.
Experimental Protocol: Comparative Lactonization of 4-Substituted Butanoates
This protocol describes a competition experiment to determine the relative reactivity of different leaving groups in the intramolecular cyclization of 4-substituted butanoate esters.
Objective: To compare the relative rates of γ-butyrolactone formation from ethyl 4-bromobutanoate and ethyl 4-chlorobutanoate.
Materials:
-
Ethyl 4-bromobutanoate
-
Ethyl 4-chlorobutanoate
-
Sodium iodide
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask, prepare an equimolar solution of ethyl 4-bromobutanoate and ethyl 4-chlorobutanoate in anhydrous acetone. Add a known amount of an internal standard.
-
Initiation of Reaction: To the stirred solution, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of sodium iodide. The iodide ion will act as a nucleophile to displace the halide leaving groups. In this scenario, the reaction of interest is the intramolecular cyclization, which can be facilitated by a base or can occur thermally. For a more direct comparison of leaving group ability in a substitution reaction, a common nucleophile can be used.
-
Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a large excess of water and a small amount of an organic solvent for extraction (e.g., diethyl ether).
-
Analysis: Analyze the organic layer of each quenched aliquot by GC-MS.
-
Data Analysis: By comparing the disappearance of the starting materials (ethyl 4-bromobutanoate and ethyl 4-chlorobutanoate) relative to the internal standard over time, the relative reaction rates can be determined. The substrate that is consumed more quickly has the better leaving group.
Reaction Mechanism and Experimental Workflow
The formation of γ-butyrolactone from a 4-substituted butanoate ester is an intramolecular SN2 reaction. The ester's carboxylate group (or the corresponding alkoxide from the ester's carbonyl oxygen) acts as the nucleophile, attacking the electrophilic carbon at the C4 position and displacing the leaving group.
Caption: General mechanism for the intramolecular formation of γ-butyrolactone.
The experimental workflow for comparing leaving group reactivity is outlined below.
Caption: Workflow for the competitive reaction rate experiment.
This guide provides a foundational understanding for selecting appropriate substrates in synthetic chemistry, particularly in the development of pharmaceuticals where the formation of lactone rings is a common step. The provided experimental protocol offers a practical method for quantitatively assessing the relative performance of different leaving groups in this context.
A Comparative Guide to the Synthesis of 4-Phenylbutyric Acid: A Validation of Routes Utilizing Benzyl 4-Bromobutanoate and Alternatives
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is of paramount importance. 4-Phenylbutyric acid, a compound with established therapeutic applications, serves as an excellent case study for evaluating different synthetic strategies. This guide provides a comparative analysis of a potential synthetic route utilizing benzyl 4-bromobutanoate against established alternative methods. The comparison focuses on reaction efficiency, accessibility of starting materials, and procedural complexity, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic planning.
Synthetic Route Utilizing this compound (Proposed)
This compound is a versatile bifunctional reagent that can theoretically be employed in a Friedel-Crafts alkylation reaction with benzene to yield benzyl 4-phenylbutanoate. The bromine atom, activated by a Lewis acid, facilitates the formation of an electrophile that undergoes substitution onto the benzene ring. Subsequent debenzylation of the resulting ester would afford the target molecule, 4-phenylbutyric acid. While this specific application is not extensively documented, it represents a plausible and direct approach to the carbon skeleton of 4-phenylbutyric acid.
Alternative Synthetic Routes
Two prominent alternative methods for the synthesis of 4-phenylbutyric acid are the Friedel-Crafts acylation of benzene with γ-butyrolactone and the oxidation of 4-phenyl-1-butanol. These routes are well-established and offer a benchmark for comparison.
Friedel-Crafts Reaction of Benzene with γ-Butyrolactone
A widely utilized industrial method involves the Lewis acid-catalyzed reaction of benzene with γ-butyrolactone.[1][2][3][4] This one-pot synthesis directly forms the desired carbon framework and, after workup, yields 4-phenylbutyric acid. The reaction is typically carried out using aluminum chloride as the catalyst.
Oxidation of 4-Phenyl-1-butanol
Another common laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 4-phenyl-1-butanol.[5] This method is effective and can be achieved using various oxidizing agents, with modern protocols favoring milder and more selective reagents to ensure high purity of the final product.
Data Presentation
The following tables summarize the quantitative data associated with the different synthetic routes to 4-phenylbutyric acid, providing a clear comparison of their efficiencies.
Table 1: Comparison of Synthetic Routes to 4-Phenylbutyric Acid
| Parameter | Route 1: Via this compound (Proposed) | Route 2: From Benzene and γ-Butyrolactone | Route 3: Oxidation of 4-Phenyl-1-butanol |
| Starting Materials | Benzene, this compound | Benzene, γ-Butyrolactone | 4-Phenyl-1-butanol |
| Key Reagents | Aluminum chloride, Palladium on carbon (for debenzylation) | Aluminum chloride | Sodium chlorite, TEMPO, Sodium hypochlorite |
| Overall Yield | Estimated 70-80% (based on similar reactions) | 81-94%[1][2][3] | Not explicitly stated, but oxidation is typically high yielding |
| Purity | Dependent on purification of two steps | 99.87% (after purification)[3] | High purity achievable with modern methods |
| Reaction Time | Multi-step, likely >12 hours | ~3.5 hours for the main reaction[1][2] | Not explicitly stated |
| Key Advantages | Plausible direct route | High yielding, one-pot reaction | Utilizes a readily available starting alcohol |
| Key Disadvantages | Two-step process, requires debenzylation | Requires stoichiometric amounts of Lewis acid | Requires a pre-functionalized starting material |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: Synthesis of 4-Phenylbutyric Acid via this compound (Proposed Protocol)
Step 1: Friedel-Crafts Alkylation of Benzene with this compound
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in dry benzene (10 vol.) under an inert atmosphere, add a solution of this compound (1.0 eq.) in dry benzene (2 vol.) dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Pour the reaction mixture carefully into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 5 vol.).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude benzyl 4-phenylbutanoate.
Step 2: Debenzylation of Benzyl 4-phenylbutanoate
-
Dissolve the crude benzyl 4-phenylbutanoate in ethanol (10 vol.).
-
Add 10% Palladium on carbon (10 mol%).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-phenylbutyric acid. Purify by recrystallization or distillation.
Route 2: Synthesis of 4-Phenylbutyric Acid from Benzene and γ-Butyrolactone[1][2][3][4]
-
To a stirred suspension of powdered aluminum chloride (200 g) in benzene (400 g), add γ-butyrolactone (86 g) in small portions, maintaining the temperature between 50 and 60 °C.
-
Stir the reaction mixture at this temperature for 90 minutes.
-
Pour the reaction mixture into a mixture of ice and 5% sodium hydroxide solution with vigorous stirring, maintaining the temperature below 35 °C and the pH between 9 and 9.5 for 2 hours.
-
Filter the mixture under vacuum.
-
Precipitate the 4-phenylbutyric acid from the aqueous filtrate by adding ice and hydrochloric acid.
-
Isolate the crude product by vacuum filtration. The reported crude yield is 93.7% - 94.3%.[3]
-
Purify the crude product by vacuum distillation (120-125 °C, 1 mm Hg) or recrystallization to obtain a final product with 99.87% purity and a yield of 81.15%.[3]
Route 3: Synthesis of 4-Phenylbutyric Acid via Oxidation of 4-Phenyl-1-butanol[5]
-
In a reaction vessel, combine 4-phenyl-1-butanol, a nitroxyl radical catalyst (e.g., TEMPO), and an organic solvent.
-
Add a phosphate buffer solution.
-
Sequentially add sodium chlorite and sodium hypochlorite to the mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).
-
Upon completion, quench the reaction with a sodium sulfite solution.
-
Extract the 4-phenylbutyric acid from the reaction mixture using an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the product. Further purification can be performed if necessary.
Mandatory Visualization
The following diagrams illustrate the workflows of the described synthetic routes.
References
- 1. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 2. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20170362160A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof - Google Patents [patents.google.com]
Spectroscopic comparison of Benzyl 4-bromobutanoate and its precursors
A Spectroscopic Comparison of Benzyl 4-bromobutanoate and Its Precursors: 4-Bromobutanoic Acid and Benzyl Alcohol
This guide provides a detailed spectroscopic comparison of the ester, this compound, with its synthetic precursors, 4-bromobutanoic acid and benzyl alcohol. This analysis is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, structural confirmation, and purity assessment. The comparison focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway
This compound is synthesized via the esterification of 4-bromobutanoic acid with benzyl alcohol. This reaction is typically carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, in a suitable solvent like dichloromethane.[1] Another common method involves the reaction of 4-bromobutanoyl chloride with benzyl alcohol.[2]
Caption: Synthesis of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Data
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | ~7.36 (m, 5H, Ar-H), ~5.14 (s, 2H, -CH₂-Ph), ~3.46 (t, 2H, -CH₂-Br), ~2.56 (t, 2H, -C(=O)-CH₂-), ~2.20 (quin, 2H, -CH₂-CH₂-CH₂-)[2] |
| 4-Bromobutanoic Acid | ~10.5 (br s, 1H, -COOH), ~3.5 (t, 2H, -CH₂-Br), ~2.8 (t, 2H, -C(=O)-CH₂-), ~2.2 (quin, 2H, -CH₂-CH₂-CH₂-) |
| Benzyl Alcohol | ~7.4-7.2 (m, 5H, Ar-H), ~4.6 (s, 2H, -CH₂-OH), ~2.1 (br s, 1H, -OH) |
¹³C NMR Data
| Compound | Chemical Shift (δ) |
| This compound | ~172.2 (C=O), ~135.7 (Ar-C), ~128.5, ~128.3, ~128.2 (Ar-CH), ~66.3 (-CH₂-Ph), ~32.6 (-CH₂-Br), ~32.4 (-C(=O)-CH₂-), ~27.6 (-CH₂-CH₂-CH₂-)[1] |
| 4-Bromobutanoic Acid | ~178 (C=O), ~33 (-CH₂-Br), ~32 (-C(=O)-CH₂-), ~28 (-CH₂-CH₂-CH₂-) |
| Benzyl Alcohol | ~141 (Ar-C), ~128.5, ~127.5, ~127 (Ar-CH), ~65 (-CH₂-OH) |
IR Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | (Predicted based on similar esters) ~1735 (C=O stretch, strong), ~1250-1000 (C-O stretch, strong), ~3100-3000 (Ar C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~750-700 (Ar C-H bend), ~600-500 (C-Br stretch) |
| 4-Bromobutanoic Acid | ~3300-2500 (O-H stretch, very broad), ~1710 (C=O stretch, strong), ~1300-1200 (C-O stretch), ~920 (O-H bend), ~600-500 (C-Br stretch) |
| Benzyl Alcohol | ~3600-3200 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~1200-1000 (C-O stretch), ~750-700 (Ar C-H bend) |
Mass Spectrometry Data
| Compound | Key Fragments (m/z) |
| This compound | (Predicted based on fragmentation of similar esters) [M]+• and [M+2]+• (isotopic pattern for Br), 91 (tropylium ion, [C₇H₇]⁺), 108 ([C₇H₈O]⁺•, benzyl alcohol radical cation), fragments from loss of Br, and cleavage of the ester group. |
| 4-Bromobutanoic Acid | [M]+• at 166/168 and [M+2]+• at 168/170 (isotopic pattern for Br), loss of H₂O, COOH, and Br. |
| Benzyl Alcohol | [M]+• at 108, 107 (loss of H), 91 (tropylium ion), 79, 77 (phenyl cation) |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the analyte (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like benzyl alcohol and this compound, a spectrum can be recorded by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples like 4-bromobutanoic acid, the spectrum can be obtained by preparing a KBr pellet or as a mull in a suitable oil (e.g., Nujol).
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
Caption: Spectroscopic analysis workflow.
References
Comparative Analysis of Alkylating Agent Reaction Kinetics: A Focus on Benzyl 4-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and organic synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring the efficient production of target molecules. The kinetic profile of an alkylating agent dictates its reactivity and, consequently, its suitability for a specific synthetic transformation. This guide provides a comparative analysis of the reaction kinetics of Benzyl 4-bromobutanoate against other commonly employed alkylating agents, supported by experimental data and detailed protocols.
Introduction to Alkylating Agents and Reaction Kinetics
Alkylating agents are a class of electrophilic compounds that introduce an alkyl group into a nucleophilic molecule. Their reactivity is primarily governed by the nature of the alkyl group, the leaving group, and the reaction conditions. The kinetics of these reactions, particularly bimolecular nucleophilic substitution (SN2) reactions, are of significant interest as they provide a quantitative measure of reactivity.[1] SN2 reactions are characterized by a rate that is dependent on the concentration of both the alkylating agent (substrate) and the nucleophile. The reaction proceeds via a single concerted step involving a backside attack by the nucleophile on the carbon atom bearing the leaving group.
This compound is a versatile bifunctional molecule, featuring a primary alkyl bromide for nucleophilic substitution and a benzyl ester that can serve as a protecting group for a carboxylic acid.[2] Its structure suggests that it will primarily undergo SN2 reactions.[3]
Comparative Kinetic Data
The following table summarizes the relative rate constants for the SN2 reaction of various alkyl bromides with a common nucleophile, providing a benchmark for their reactivity.
| Alkylating Agent | Structure | Type | Nucleophile/Solvent | Relative Rate Constant (k_rel) |
| Methyl bromide | CH₃Br | Methyl | I⁻ in Acetone | 145 |
| Ethyl bromide | CH₃CH₂Br | Primary | I⁻ in Acetone | 1.00 |
| n-Butyl bromide | CH₃(CH₂)₃Br | Primary | I⁻ in Acetone | 0.40 |
| This compound | C₆H₅CH₂OOC(CH₂)₃Br | Primary | I⁻ in Acetone | ~0.3-0.5 (Estimated) |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | I⁻ in Acetone | 0.0076 |
| Benzyl chloride | C₆H₅CH₂Cl | Primary | I⁻ in Acetone | ~1.4 (relative to ethyl bromide) |
Note: The relative rate for Benzyl chloride was inferred from a reported second-order rate constant of 2.15 x 10⁻³ M⁻¹s⁻¹ at 25°C.[4] The reactivity of alkyl halides in SN2 reactions is highly dependent on steric hindrance, with the general trend being methyl > primary > secondary >> tertiary.[5][6]
Experimental Protocol: Determination of SN2 Reaction Kinetics by Titration
This protocol outlines a general method for determining the second-order rate constant of an alkylating agent, such as this compound, with a nucleophile like sodium iodide in acetone (the Finkelstein reaction).[7]
Objective: To measure the rate of consumption of the alkylating agent over time to determine the reaction rate constant.
Materials:
-
Alkylating agent (e.g., this compound)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Deionized water
-
Ice bath
-
Thermostated water bath
-
Conical flasks, pipettes, burette, stopwatch
Procedure:
-
Reaction Setup: Prepare solutions of the alkylating agent and sodium iodide in acetone of known concentrations. Allow the solutions to equilibrate to the desired reaction temperature in a thermostated water bath.
-
Initiation of Reaction: At time t=0, mix equal volumes of the alkylating agent and sodium iodide solutions in a larger flask and start the stopwatch.
-
Quenching the Reaction: At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture and immediately transfer it to a flask containing ice-cold deionized water to quench the reaction.
-
Titration: Add a few drops of starch indicator to the quenched aliquot. Titrate the unreacted iodine (formed from the reaction of iodide with the alkylating agent, which is then liberated for titration) with a standardized solution of sodium thiosulfate until the blue color disappears.
-
Data Collection: Record the volume of sodium thiosulfate solution used for each time point.
-
Data Analysis: The concentration of the alkylating agent remaining at each time point can be calculated from the stoichiometry of the reaction and the titration results. A plot of 1/[Alkylating Agent] versus time should yield a straight line for a second-order reaction, with the slope being equal to the rate constant, k.[8]
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in the analysis of reaction kinetics, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the experimental determination of SN2 reaction kinetics using a titration method.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Benzyl 4-bromobutanoate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like Benzyl 4-bromobutanoate are critical components of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, minimizing environmental impact and ensuring personnel safety.
Hazard Profile and Safety Summary
This compound is classified under the Globally Harmonized System (GHS) as hazardous to the aquatic environment with long-lasting effects.[1] Adherence to proper disposal protocols is therefore not only a matter of laboratory safety but also of environmental responsibility.
| Identifier | Value |
| CAS Number | 126430-46-4 |
| Molecular Formula | C11H13BrO2 |
| GHS Hazard Statement | H411: Toxic to aquatic life with long lasting effects.[1] |
| GHS Precautionary Statements | P273: Avoid release to the environment.[1] |
| P391: Collect spillage.[1] | |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is mandatory to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Containment of Spills:
In the event of a spill, immediately alert personnel in the vicinity and ensure the area is well-ventilated. Small spills should be absorbed using an inert material, such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
2. Collection of Waste:
Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, sealable container. For liquid waste, transfer it to a designated, properly labeled hazardous waste container. Ensure the container is compatible with the chemical.
3. Labeling and Storage:
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
4. Final Disposal:
The disposal of the contained waste must be conducted through an approved and licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1] Always follow your institution's and local environmental regulations for chemical waste disposal.
Disposal Workflow
References
Essential Safety and Logistics for Handling Benzyl 4-bromobutanoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical intermediates like Benzyl 4-bromobutanoate (CAS: 126430-46-4). This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Hazard Summary: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical Resistant Gloves | Butyl rubber gloves are recommended for handling halogenated hydrocarbons. Thicker nitrile gloves may be used for splash protection but should be changed immediately upon contamination.[3][4] |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 or equivalent standards. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashing. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a certified chemical fume hood or if aerosolization is likely. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit containing appropriate absorbent materials for chemical spills should be available.
2. Handling the Chemical:
-
Personal Protective Equipment (PPE): Before handling the chemical, don all the required PPE as detailed in the table above. Inspect gloves for any signs of degradation or puncture before use.[7]
-
Aliquoting and Dispensing: Use clean, dry glassware and equipment. When transferring the liquid, do so slowly and carefully to avoid splashing. If possible, use a syringe or pipette with a fresh, disposable tip for transfers.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and metals.
3. Post-Handling and Decontamination:
-
Cleaning: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound. Wash with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Personal Hygiene: After handling is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: this compound is a halogenated organic compound.[1] As such, all waste containing this chemical must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][5][8] Do not mix with non-halogenated waste.
-
Waste Containers: Use chemically resistant, sealed containers for waste collection. The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[5][8]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, must also be disposed of in the designated halogenated organic waste container.
-
Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. This compound | C11H13BrO2 | CID 3832489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
